Product packaging for Leucomalachite Green-d6(Cat. No.:CAS No. 1173021-13-0)

Leucomalachite Green-d6

Cat. No.: B1591632
CAS No.: 1173021-13-0
M. Wt: 336.5 g/mol
InChI Key: WZKXBGJNNCGHIC-OOBYGUTHSA-N
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Description

Leucomalachite Green-d6, specified by the linear formula C 6 D 5 CD[C 6 H 4 N(CH 3 ) 2 ] 2 and a molecular weight of 336.50, is a deuterated stable isotope analog of leucomalachite green (LMG) . Its primary application is as a crucial internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis for the surveillance of food safety, particularly in the detection of veterinary drug residues in aquaculture products . The use of this isotopically labeled standard is critical for method validation and for achieving high accuracy and precision by correcting for analyte loss during sample preparation and matrix effects during instrumental analysis. Researchers employ this compound in multiresidue methods to simultaneously extract and analyze various prohibited substances, including the parent compound malachite green (MG) and its reduced metabolite, leucomalachite green, in complex biological matrices like fish tissue . The presence of LMG is a significant concern as it is the main, more lipophilic metabolite of the toxic and carcinogenic dye malachite green, which is banned for use in food-producing animals . Thermal processing studies, such as those examining the fate of these compounds during the cooking of seafood, rely on such analytical techniques to monitor residue levels and identify transformation products, thereby contributing to a comprehensive risk assessment for human health . This compound is intended for research use in analytical laboratories and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2 B1591632 Leucomalachite Green-d6 CAS No. 1173021-13-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[deuterio-[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,23H,1-4H3/i5D,6D,7D,8D,9D,23D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKXBGJNNCGHIC-OOBYGUTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583568
Record name 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-13-0
Record name 4,4'-[(~2~H_5_)Phenyl(~2~H)methylene]bis(N,N-dimethylaniline)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-13-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Leucomalachite Green-d6 (LMG-d6), a deuterated internal standard crucial for accurate quantification in various analytical methods. This document outlines detailed experimental protocols, presents key quantitative data, and visualizes the workflow for clarity.

Introduction

Leucomalachite green (LMG) is the reduced, colorless form of the triphenylmethane dye malachite green. Due to its persistence in tissues, LMG is a key analyte in monitoring the illicit use of malachite green in aquaculture. This compound serves as an ideal internal standard for chromatographic and mass spectrometric analysis, enabling precise and accurate quantification by correcting for matrix effects and variations in sample preparation. This guide details the chemical synthesis and subsequent purification of LMG-d6 for use in research and analytical applications.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed condensation of deuterated benzaldehyde and deuterated N,N-dimethylaniline. The deuterium labeling on the phenyl ring of the benzaldehyde and the methyl groups of the N,N-dimethylaniline provides a stable isotopic signature for mass spectrometry-based detection.

Chemical Reaction

The overall reaction is as follows:

Benzaldehyde-d5 + N,N-dimethylaniline-d6 → Leucomalachite Green-d11

(Note: Commercially available starting materials may have different deuteration patterns. This guide will proceed with a generic LMG-d6 for the purpose of the protocol, with the understanding that the exact mass will depend on the deuterated starting materials used.)

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure for the synthesis of leucomalachite green analogs.[1]

Materials and Reagents:

  • Benzaldehyde-d6

  • N,N-dimethylaniline-d6

  • p-Toluenesulfonic acid (catalyst)

  • Anhydrous Benzene

  • 10% Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add Benzaldehyde-d6 (10 mmol), N,N-dimethylaniline-d6 (20-40 mmol), p-toluenesulfonic acid (10 mmol), and anhydrous benzene (20 mL).

  • Heat the reaction mixture to reflux and boil for approximately 9 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.

  • After cooling to room temperature, dilute the reaction mixture with benzene (40 mL).

  • Transfer the mixture to a separatory funnel and wash twice with a 10% sodium bicarbonate solution and then once with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude product from the synthesis requires purification to remove unreacted starting materials, by-products, and the catalyst. Column chromatography is an effective method for this purpose.

Experimental Protocol: Column Chromatography

Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Equipment:

  • Chromatography column

  • Beakers

  • Erlenmeyer flasks

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

  • Rotary evaporator

Procedure:

  • Prepare the Column: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Load the Sample: Dissolve the crude LMG-d6 in a minimal amount of the mobile phase (e.g., 10:1 hexane-ethyl acetate) and carefully load it onto the top of the silica gel column.

  • Elution: Elute the column with a mobile phase of 10:1 hexane-ethyl acetate.[1] The polarity of the solvent can be gradually increased if necessary to facilitate the elution of the product.

  • Fraction Collection: Collect the eluate in fractions using Erlenmeyer flasks.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) using the same mobile phase. Spot the collected fractions on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure LMG-d6.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data

ParameterValueReference
Synthesis Yield (Fluorinated LMG Analogs) 95 - 100%[1]
Purity (Certified LMG Reference Material) 98.8 ± 0.8% m/m
Melting Point (LMG) 100-102 °C
Molecular Weight (LMG-d6) Approx. 336.5 g/mol (will vary with deuteration pattern)

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The described protocols, based on established chemical principles for triphenylmethane dye synthesis, offer a reliable pathway to obtaining high-purity LMG-d6 suitable for use as an internal standard in sensitive analytical applications. Researchers and scientists in drug development and related fields can utilize this information to produce this critical reagent in-house, ensuring the accuracy and reliability of their quantitative analyses.

References

A Guide to Understanding the Certificate of Analysis for Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Leucomalachite Green-d6. Understanding the components of a CoA is crucial for ensuring the quality, reliability, and traceability of analytical standards used in research and development. This compound, a deuterated analog of Leucomalachite Green, is commonly used as an internal standard in mass spectrometry-based analytical methods for the detection of Malachite Green and its metabolite, Leucomalachite Green, in various matrices.

Quantitative Data Summary

A Certificate of Analysis for a certified reference material (CRM) like this compound provides critical quantitative data that characterizes the material. This data is essential for accurate quantification and method validation. The following tables summarize the typical specifications and results found on a CoA.

Table 1: Identity and General Properties

ParameterSpecificationTypical Value
Chemical Name 4,4'-(phenyl(deuterio)methanediyl)bis(N,N-di(trideuteriomethyl)aniline)4,4'-(phenyl(deuterio)methanediyl)bis(N,N-di(trideuteriomethyl)aniline)
CAS Number 1173021-13-01173021-13-0
Molecular Formula C₂₃H₂₀D₆N₂C₂₃H₂₀D₆N₂
Molecular Weight 336.50 g/mol 336.50 g/mol
Appearance White to off-white solidConforms
Melting Point 101 - 107 °C103 °C[1]

Table 2: Purity and Impurity Profile

ParameterMethodSpecificationTypical Value
Purity (Chemical) HPLC≥ 98%99.9%[1]
Isotopic Enrichment Mass Spectrometry≥ 98% Deuterium> 98%[1]
Residual Solvents Headspace GC-MS≤ 0.5%0%[1]
Water Content Karl Fischer Titration≤ 0.5%< 0.1%
Inorganic Impurities Ash Content≤ 0.1%< 0.05%

Experimental Protocols

The certified values on a CoA are backed by rigorous experimental testing. Below are detailed methodologies for the key experiments typically cited.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of this compound is determined by HPLC with UV detection. This method separates the main compound from any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A known concentration of the this compound standard is dissolved in the mobile phase and injected into the HPLC system. The peak area of the main component is compared to the total area of all peaks to calculate the purity.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

The isotopic purity, or the percentage of deuterium incorporation, is a critical parameter for a deuterated internal standard. It is typically determined by mass spectrometry.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The relative intensities of the ion corresponding to the fully deuterated molecule (M+6) and the ions corresponding to molecules with fewer deuterium atoms are measured. The isotopic enrichment is calculated from these relative intensities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical structure of this compound is confirmed using ¹H NMR spectroscopy. This technique provides information about the arrangement of protons in the molecule.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm that the structure is consistent with that of this compound. The absence or significant reduction of signals at specific positions confirms the location of the deuterium labels.

Mandatory Visualizations

Diagrams are provided to visualize the workflow of a Certificate of Analysis and the chemical structure of the analyte.

coa_workflow cluster_production Material Production & Initial Characterization cluster_certification Certification Analysis cluster_documentation Documentation & Release synthesis Synthesis of this compound purification Purification synthesis->purification initial_qc Initial QC (TLC, Melting Point) purification->initial_qc purity Chemical Purity (HPLC) initial_qc->purity identity Structural Identity (NMR, IR) initial_qc->identity isotopic Isotopic Enrichment (MS) initial_qc->isotopic impurities Impurity Profiling (GC-MS, ICP-MS) initial_qc->impurities data_review Data Review & Uncertainty Calculation purity->data_review identity->data_review isotopic->data_review impurities->data_review coa_generation Certificate of Analysis Generation data_review->coa_generation final_release Final Product Release coa_generation->final_release

Workflow for the generation of a Certificate of Analysis.

Chemical structure of this compound.

Conclusion

The Certificate of Analysis for this compound is a comprehensive document that assures the identity, purity, and quality of this critical analytical standard. A thorough understanding of the data presented and the methods used for its certification is paramount for researchers and scientists to have confidence in their analytical results and to ensure the integrity of their drug development processes. Always refer to the specific CoA provided by the manufacturer for lot-specific data.

References

The Role of Leucomalachite Green-d6 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Leucomalachite Green-d6 (LMG-d6) as an internal standard in the quantitative analysis of malachite green (MG) and its primary metabolite, leucomalachite green (LMG). The use of LMG-d6 is critical for achieving accurate, precise, and reliable results in complex matrices such as fish tissue, addressing the challenges of analyte loss during sample preparation and variations in instrument response.

Core Principle: Isotope Dilution Mass Spectrometry

The efficacy of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS) . This powerful analytical technique is considered a primary ratio method, capable of achieving high accuracy and precision.

The fundamental concept of IDMS is the addition of a known amount of an isotopically labeled version of the analyte (in this case, LMG-d6) to the sample at the earliest stage of the analytical process. LMG-d6 is an ideal internal standard because it is chemically and physically almost identical to the native LMG. It behaves similarly during extraction, cleanup, and chromatographic separation. However, due to the incorporation of six deuterium atoms, it has a higher mass than the unlabeled LMG.[1][2] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

By measuring the ratio of the signal from the native analyte (LMG) to the signal from the isotopically labeled internal standard (LMG-d6), any losses of the analyte during the analytical procedure can be accurately compensated for. This is because both the native analyte and the internal standard will be lost in the same proportion. Similarly, any fluctuations in the mass spectrometer's signal intensity will affect both compounds equally, and the ratio will remain constant. This ensures that the final calculated concentration of the analyte is highly accurate and independent of recovery variations.[3][4][5]

Chemical Transformation and Relationship

Malachite green, a triphenylmethane dye, is metabolized in organisms to its reduced, colorless form, leucomalachite green. LMG is the more persistent residue found in tissues and is therefore the primary target for monitoring.[3][6][7] LMG-d6, the deuterated internal standard, shares the same core structure as LMG, with the key difference being the substitution of six hydrogen atoms with deuterium on one of the phenyl rings.

G MG Malachite Green (MG) (C₂₃H₂₅N₂⁺) LMG Leucomalachite Green (LMG) (C₂₃H₂₆N₂) MG->LMG Metabolism (Reduction) LMG_d6 This compound (LMG-d6) (Internal Standard) (C₂₃H₂₀D₆N₂) LMG->LMG_d6 Isotopically Labeled Analog G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization 1. Homogenization of Fish Tissue spiking 2. Spiking with LMG-d6 homogenization->spiking extraction 3. Solvent Extraction spiking->extraction cleanup 4. Cleanup (LLE/SPE) extraction->cleanup lc 5. LC Separation cleanup->lc ms 6. MS/MS Detection (MRM) lc->ms ratio 7. Ratio Calculation (Analyte/Internal Standard) ms->ratio quantification 8. Quantification ratio->quantification

References

The Interplay of Color and Consequence: A Technical Guide to Malachite Green and its Deuterated Metabolite, Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between the triphenylmethane dye, malachite green (MG), and its primary metabolite, leucomalachite green (LMG). It further delves into the critical role of the deuterated internal standard, Leucomalachite Green-d6 (LMG-d6), in the precise and accurate quantification of these compounds in various matrices. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key chemical and analytical processes.

The Chemical Relationship: From Vibrant Dye to Persistent Metabolite

Malachite green, a synthetic cationic dye, has been historically employed as a potent and cost-effective antifungal and antiparasitic agent in aquaculture. However, its use in food-producing animals is widely prohibited due to concerns over its toxicity and carcinogenicity. Upon entering a biological system, malachite green is metabolized, primarily through reduction, into its colorless, lipophilic form, leucomalachite green.[1] This conversion is a critical aspect of its toxicology, as LMG is known to persist in fatty tissues for extended periods, posing a long-term risk of exposure to consumers.[1]

The fundamental chemical transformation involves the reduction of the charged, colored triphenylmethane structure of malachite green to the neutral, colorless triphenylmethane structure of leucomalachite green. This process can be visualized as follows:

G MG Malachite Green (C₂₃H₂₅N₂⁺) (Colored, Cationic) Metabolism Metabolic Reduction (e.g., in fish tissue) MG->Metabolism In vivo LMG Leucomalachite Green (C₂₃H₂₆N₂) (Colorless, Neutral) Metabolism->LMG Reduction

Figure 1. Metabolic Reduction of Malachite Green

The Role of this compound: An Internal Standard for Accurate Quantification

In analytical chemistry, particularly in quantitative mass spectrometry, internal standards are essential for correcting variations in sample preparation and instrument response. This compound is a deuterated analog of LMG, meaning that six hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes LMG-d6 chemically almost identical to LMG, so it behaves similarly during extraction and analysis. However, its increased mass allows it to be distinguished from the non-deuterated LMG by a mass spectrometer. By adding a known amount of LMG-d6 to a sample at the beginning of the analytical process, any loss of LMG during sample preparation will be mirrored by a proportional loss of LMG-d6. This allows for a highly accurate calculation of the original concentration of LMG in the sample.

The logical relationship in a quantitative analysis can be depicted as:

G cluster_sample Sample Matrix (e.g., Fish Tissue) cluster_analysis Analytical Procedure MG Malachite Green (Analyte) Spike Spike with known amount of this compound MG->Spike LMG Leucomalachite Green (Analyte) LMG->Spike Extraction Extraction & Cleanup Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification LCMS->Quant

Figure 2. Role of LMG-d6 in Quantitative Analysis

Quantitative Data Summary

The following tables summarize key quantitative data related to malachite green and leucomalachite green.

Table 1: Comparative Toxicity

CompoundOrganismRouteLD50Reference
Malachite GreenRatOral275 mg/kg[2]
Malachite GreenMouseOral50 mg/kg[2]
Leucomalachite GreenRatOral (in feed)>1160 ppm (28 days)[3]
Leucomalachite GreenMouseOral (in feed)>1160 ppm (28 days)[3]

Table 2: Analytical Method Performance for MG and LMG in Fish Tissue

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Reference
LC-MS/MSMG0.13 ng/g->71[4]
LC-MS/MSLMG0.06 ng/g->89[4]
LC-MS/MSMG-0.01 µg/kg-[1]
LC-MS/MSLMG-0.01 µg/kg-[1]
LC-VISMG1.0 ng/g-85.9 - 93.9[5][6]
LC-MSnLMG0.25 ng/g-85.9 - 93.9[5][6]

Table 3: Stability of Malachite Green and Leucomalachite Green

CompoundMatrixConditionsStabilityReference
Malachite GreenAcetonitrile with 1% acetic acid4°C, in darknessStable for at least 155 days[7]
Leucomalachite GreenAcetonitrile4°C, in darknessStable for at least 133 days[7]
Malachite GreenWater20°C, with lightPhoto-oxidative degradation to N-demethylated products[8]
Leucomalachite GreenWater20°C, with lightPhoto-oxidative degradation to N-demethylated products[8]
Malachite GreenAqueous solution (pH 7.1)32.4°C with Pseudomonas veronii93.5% degradation in 7 days

Experimental Protocols

General Synthesis of Leucomalachite Green Analogs

Materials:

  • Aldehyde (e.g., benzaldehyde-d6)

  • N,N-dimethylaniline

  • p-toluenesulfonic acid

  • Benzene

  • 10% Sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Combine the aldehyde (10 mmol), N,N-dimethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL) in a flask equipped with a Dean-Stark trap.

  • Boil the reaction mixture for 9 hours.

  • Dilute the reaction mixture with benzene (40 mL).

  • Wash the organic layer twice with 10% sodium bicarbonate solution and then with brine.

  • Evaporate the solvent.

  • Purify the residue by column chromatography on silica gel using a mobile phase of 10:1 hexane-ethyl acetate to yield the leucomalachite green analog.

Extraction and Analysis of Malachite Green and Leucomalachite Green in Fish Tissue by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the determination of MG and LMG residues in fish tissue.[1][5]

Materials and Reagents:

  • Homogenized fish tissue

  • This compound (internal standard solution, e.g., 1 µg/mL)

  • Hydroxylamine hydrochloride solution (0.25 g/L)

  • p-toluenesulfonic acid solution (0.05 M)

  • Ammonium acetate buffer (0.1 M, pH 4.5)

  • Acetonitrile (LC-MS grade)

  • Methylene chloride (LC-MS grade)

  • Formic acid (0.1%) in water and methanol (for mobile phase)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

Procedure:

  • Sample Preparation:

    • Weigh 5.00 g of homogenized fish tissue into a centrifuge tube.

    • Spike the sample with a known amount of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).

    • Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of ammonium acetate buffer, and 40 mL of acetonitrile.

    • Homogenize the sample for 2 minutes and centrifuge.

    • Collect the supernatant. Re-extract the tissue pellet with an additional 20 mL of acetonitrile, centrifuge, and combine the supernatants.

  • Liquid-Liquid Extraction:

    • Transfer the combined acetonitrile extracts to a separatory funnel.

    • Add 30 mL of methylene chloride and 35 mL of deionized water and shake for 2 minutes.

    • Collect the lower methylene chloride layer.

    • Perform a second extraction of the aqueous phase with 20 mL of methylene chloride and combine the organic layers.

    • Evaporate the combined methylene chloride extracts to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary for fatty tissues):

    • Reconstitute the dried extract in an appropriate solvent.

    • Condition an SPE cartridge (e.g., MCX) according to the manufacturer's instructions.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable elution solvent.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

      • Gradient elution program to separate MG and LMG.

      • Flow rate: e.g., 0.3 mL/min.

      • Injection volume: e.g., 5 µL.

    • MS/MS Conditions:

      • Ionization mode: Positive electrospray ionization (ESI+).

      • Detection mode: Multiple Reaction Monitoring (MRM).

      • Monitor specific precursor-to-product ion transitions for MG, LMG, and LMG-d6.

Workflow for Analytical Procedure:

G start Start: Homogenized Fish Sample spike Spike with LMG-d6 Internal Standard start->spike extraction1 Add Extraction Solvents & Homogenize spike->extraction1 centrifuge1 Centrifuge & Collect Supernatant extraction1->centrifuge1 extraction2 Liquid-Liquid Extraction (Acetonitrile/Methylene Chloride) centrifuge1->extraction2 evaporate Evaporate to Dryness extraction2->evaporate spe SPE Cleanup (Optional) evaporate->spe reconstitute Reconstitute in Mobile Phase evaporate->reconstitute If SPE skipped spe->reconstitute If needed lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Quantify MG & LMG using LMG-d6 for Correction lcms->quant end End: Report Results quant->end

Figure 3. Analytical Workflow for MG and LMG

Conclusion

The relationship between malachite green and its metabolite, leucomalachite green, is of significant importance in the fields of food safety, toxicology, and analytical chemistry. The persistence of leucomalachite green in tissues necessitates sensitive and reliable analytical methods for its detection. The use of a deuterated internal standard, this compound, is paramount for achieving the accuracy and precision required for regulatory monitoring and risk assessment. The protocols and data presented in this guide provide a comprehensive resource for professionals working with these compounds, enabling a deeper understanding of their chemical interplay and the methodologies for their accurate quantification.

References

A Comprehensive Technical Guide to the Storage and Handling of Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the essential storage and handling recommendations for Leucomalachite Green-d6, a deuterated analog of Leucomalachite Green. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound in their work. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Storage Recommendations

Proper storage of this compound is critical to maintain its stability and purity. The following table summarizes the recommended storage conditions for the compound in both solid (powder) and solution forms.

Parameter Recommendation Rationale Citation
Temperature (Powder) Long-term: -20°CTo ensure stability for extended periods (up to 3 years).[1]
Short-term: 4°CSuitable for shorter durations (up to 2 years).[1]
Temperature (In Solvent) Long-term: -80°CTo maintain stability for up to 6 months.[1]
Short-term: -20°CAppropriate for storage up to 1 month.[1][2]
Container Tightly closed, clearly labeled container. Polyethylene or polypropylene containers are suitable.To prevent contamination and exposure to air and moisture.[3][4]
Atmosphere Dry, well-ventilated area.To minimize degradation from moisture and reactive atmospheric components.[3][5]
Light and Air Sensitivity Store protected from light and air.Leucomalachite Green is known to be sensitive to light and air.[4]

Handling and Safety Precautions

This compound is classified as harmful if swallowed, a suspected carcinogen and mutagen, and is very toxic to aquatic life.[3][6] Therefore, strict adherence to safety protocols is mandatory.

Precaution Recommendation Citation
Engineering Controls Handle in a well-ventilated place, preferably under a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[3][5]
Personal Protective Equipment (PPE) Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3][4][5]
Skin Protection: Wear impervious, fire/flame resistant clothing and chemical-resistant gloves (e.g., PVC).[3][4]
Respiratory Protection: Use a full-face respirator or an N95 dust mask if exposure limits are exceeded or if dust is generated.[3][6][7]
General Hygiene Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. Change contaminated clothing immediately.[3]
Spill Management For minor spills, remove ignition sources, clean up immediately using dry procedures to avoid generating dust, and place in a suitable, labeled container for disposal. For major spills, evacuate the area, alert emergency responders, and avoid all personal contact, including inhalation. Prevent the substance from entering drains.[4]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Experimental Protocol: Preparation of a this compound Standard Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound for analytical use, incorporating the necessary safety and handling measures.

Objective: To prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Appropriate PPE (lab coat, safety goggles, gloves)

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder (e.g., 10 mg).

  • Dissolution: Transfer the weighed powder to the volumetric flask. Add a small amount of the chosen solvent (e.g., 5 mL of DMSO) to the flask.

  • Mixing: Gently swirl the flask or use a vortex mixer to dissolve the powder completely.

  • Final Volume: Once the solid is fully dissolved, add the solvent to the flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the solution to a properly labeled, light-protected, and tightly sealed storage vial. Store at the recommended temperature (-80°C for long-term storage).

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and storage of this compound.

Safe Handling and Storage Workflow for this compound cluster_storage Storage Protocol cluster_handling Handling Protocol storage_start Receive Compound check_sds Review Safety Data Sheet (SDS) storage_start->check_sds store_powder Store Powder at -20°C (long-term) or 4°C (short-term) in a dry, dark place check_sds->store_powder prepare_solution Prepare Solution in Fume Hood store_powder->prepare_solution store_solution Store Solution at -80°C (long-term) or -20°C (short-term) prepare_solution->store_solution handling_start Begin Experiment don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) handling_start->don_ppe work_in_hood Work in a Ventilated Fume Hood don_ppe->work_in_hood weigh_compound Weigh Compound work_in_hood->weigh_compound dissolve Dissolve in Solvent weigh_compound->dissolve conduct_experiment Conduct Experiment dissolve->conduct_experiment decontaminate Decontaminate Work Area conduct_experiment->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Personal Protective Equipment (PPE) Decision Pathway start Handling this compound is_solid Is the compound in solid (powder) form? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No ppe_solid Wear: - Safety Goggles with Side-Shields - Impervious Lab Coat - Chemical Resistant Gloves - N95 Dust Mask or Full-Face Respirator is_solid->ppe_solid Yes ppe_solution Wear: - Safety Goggles with Side-Shields - Impervious Lab Coat - Chemical Resistant Gloves is_solution->ppe_solution Yes end Proceed with Experiment ppe_solid->end ppe_solution->end

References

Methodological & Application

Application Note: Determination of Leucomalachite Green in Seafood using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of leucomalachite green (LMG) in various seafood matrices. Malachite green (MG) is a widely used biocide in aquaculture, which metabolizes into the colorless, lipophilic leucomalachite green and can persist in fish tissues for extended periods, posing potential health risks to consumers.[1][2][3] This method utilizes a deuterated internal standard, Leucomalachite Green-d6 (LMG-d6), for accurate and precise quantification. The protocol outlines a straightforward sample preparation procedure involving extraction and solid-phase extraction (SPE) cleanup, followed by rapid LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. The method has been validated to demonstrate high sensitivity, with low limits of detection and quantification, excellent recovery, and linearity over a relevant concentration range, making it suitable for routine monitoring and regulatory compliance testing.

Introduction

Malachite green is an effective fungicide and parasiticide used in the aquaculture industry.[2][4] However, due to its potential carcinogenicity, its use in food-producing animals is prohibited in many countries.[4][5] In fish, malachite green is metabolized to leucomalachite green, which can remain in fatty tissues for long durations.[1][2][3][5][6] Therefore, monitoring for the presence of LMG is crucial for food safety. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of LMG in seafood, employing this compound as an internal standard to ensure accuracy and correct for matrix effects.

Experimental

Materials and Reagents
  • Standards: Leucomalachite Green (LMG) and this compound (LMG-d6) were procured from a certified reference material supplier.[7][8]

  • Solvents: HPLC-grade or MS-grade acetonitrile, methanol, and water. Formic acid and ammonium acetate of high purity.[5][6]

  • Chemicals: Hydroxylamine hydrochloride, p-toluenesulfonic acid, and ammonium acetate buffer (pH 4.5).[6]

  • SPE Cartridges: Strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) SPE cartridges.[6][9]

Sample Preparation
  • Homogenization: Weigh 5 g of homogenized seafood tissue into a 50 mL polypropylene centrifuge tube.[5][6]

  • Fortification: Add the internal standard solution (LMG-d6) to the sample.

  • Extraction: Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.[2][6] Homogenize the mixture for 2 minutes and then centrifuge.[6]

  • Liquid-Liquid Extraction (for fatty samples): The supernatant can be further cleaned by liquid-liquid extraction with methylene chloride.[6][8]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis MCX) with methanol and water.[6]

    • Load the sample extract.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with a suitable solvent mixture, such as methanol containing 5% ammonium hydroxide.[6]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.[6]

    • Gradient: A suitable gradient from a lower to a higher percentage of organic phase.

    • Flow Rate: 0.2-0.4 mL/min.[6]

    • Injection Volume: 10 µL.[6]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.[2][6][9]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for LMG and LMG-d6 are monitored for quantification and confirmation.

Results and Discussion

The developed LC-MS/MS method provides excellent chromatographic separation and highly selective detection of Leucomalachite Green. The use of the deuterated internal standard, LMG-d6, effectively compensates for any matrix effects and variations in sample preparation, leading to high accuracy and precision.

Quantitative Data Summary

The performance of the method was evaluated through validation experiments. Key quantitative parameters are summarized in the table below.

ParameterLeucomalachite Green (LMG)Reference
Limit of Detection (LOD) 0.02 - 0.1 ng/g[4][6]
Limit of Quantification (LOQ) 0.06 - 0.3 ng/g[4][10]
**Linearity (R²) **> 0.99[6][11]
Recovery 81 - 106%[4][6]
Precision (RSD%) < 15%[6]

Table 1: Summary of quantitative data for the determination of Leucomalachite Green in seafood.

The method demonstrates a wide linear range and excellent recovery across different seafood matrices, including salmon, shrimp, and eel.[4][6][9] The low limits of detection and quantification are well below the minimum required performance limits (MRPL) set by regulatory bodies.[6]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Seafood Sample (5g) homogenization Homogenization & Internal Standard Spiking (LMG-d6) sample->homogenization extraction Acetonitrile Extraction homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 spe Solid-Phase Extraction (SPE) centrifugation1->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS System evaporation->lcms data_acquisition Data Acquisition (MRM) lcms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

References

Application Notes and Protocols for the Quantification of Malachite Green using Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malachite green (MG) is a triphenylmethane dye that has been widely used as an antifungal and antiprotozoal agent in aquaculture.[1][2] However, due to its potential carcinogenicity and persistence in the environment and animal tissues, its use in food-producing animals has been banned in many countries.[1][3] Upon absorption, malachite green is metabolized to its colorless, reduced form, leucomalachite green (LMG), which can persist in fatty tissues for extended periods.[2][4][5][6][7] Consequently, regulatory monitoring of both MG and LMG residues in food products, particularly seafood, is crucial for consumer safety.

The analytical challenge in quantifying MG and LMG lies in the potential for matrix interference and variability during sample preparation and analysis. The use of a stable isotope-labeled internal standard, such as Leucomalachite Green-d6 (LMG-d6), is a well-established technique to ensure accurate and precise quantification by compensating for matrix effects and procedural losses.[8] This document provides detailed application notes and protocols for the quantification of malachite green and leucomalachite green in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with LMG-d6 as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the determination of malachite green and leucomalachite green using a deuterated internal standard.

Table 1: Method Performance for Malachite Green (MG)

ParameterFish Tissue[3][4]Water[9][10]Shrimp[11]
Linearity Range 0.05 - 8.0 µg/kg0.2 - 5 µg/L0.25 - 1.25 MRPL*
Correlation Coefficient (r²) > 0.990.9993> 0.95
Limit of Detection (LOD) 0.1 ng/g0.001 ng/L0.32 - 0.44 µg/kg
Limit of Quantification (LOQ) < 0.5 µg/kgNot Specified0.5 µg/kg
Recovery 90 - 106%93.6 - 107.5%87.1 - 104.2%
Relative Standard Deviation (RSD) 3.7 - 11%3.7 - 9.3%< 35%

Table 2: Method Performance for Leucomalachite Green (LMG)

ParameterFish Tissue[3][4]Water[9][10]Shrimp[11]
Linearity Range 0.05 - 8.0 µg/kg0.2 - 5 µg/L0.25 - 1.25 MRPL*
Correlation Coefficient (r²) > 0.990.9991> 0.95
Limit of Detection (LOD) 0.1 ng/g0.001 ng/L0.32 - 0.44 µg/kg
Limit of Quantification (LOQ) < 0.5 µg/kgNot Specified0.5 µg/kg
Recovery 90 - 106%93.6 - 107.5%87.1 - 104.2%
Relative Standard Deviation (RSD) 3.7 - 11%3.7 - 9.3%< 35%

*MRPL: Minimum Required Performance Limit, typically 2 µg/kg for the sum of MG and LMG.

Experimental Protocols

This section outlines a general protocol for the extraction and quantification of MG and LMG from fish tissue using LMG-d6 as an internal standard, based on common methodologies found in the literature.[3][4][8]

Materials and Reagents
  • Malachite Green (MG) and Leucomalachite Green (LMG) analytical standards

  • This compound (LMG-d6) internal standard

  • Acetonitrile (ACN), HPLC or MS grade

  • Methanol (MeOH), HPLC or MS grade

  • Water, deionized or ultrapure

  • Formic acid (FA)

  • Ammonium acetate

  • Hydroxylamine hydrochloride

  • p-Toluenesulfonic acid

  • Methylene chloride

  • Sodium sulfate, anhydrous

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, Bond Elut Plexa PCX)[3][4]

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve MG, LMG, and LMG-d6 in methanol to prepare individual stock solutions. Store at -20°C in the dark.[3]

  • Intermediate Solutions (1 µg/mL): Prepare intermediate solutions by diluting the stock solutions with acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate solutions with the initial mobile phase. These will be used to construct the calibration curve.

  • Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a spiking solution of LMG-d6 in a suitable solvent.[4]

Sample Preparation: Fish Tissue
  • Homogenization: Homogenize a representative portion of the fish tissue (e.g., 5 g) to a uniform consistency.[4]

  • Spiking: Spike the homogenized sample with a known amount of the LMG-d6 internal standard solution (e.g., 50 µL of 1 µg/mL solution).[4]

  • Extraction:

    • Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile to the sample.[4]

    • Homogenize the mixture for 2 minutes and then centrifuge at 3000 rpm for 3 minutes.[4]

    • Collect the supernatant.

    • Re-extract the pellet with an additional 20 mL of acetonitrile, centrifuge, and combine the supernatants.[4]

  • Liquid-Liquid Extraction (for fatty samples):

    • To the combined acetonitrile extract, add 30 mL of methylene chloride and 35 mL of deionized water.[4]

    • Shake for 2 minutes and collect the lower methylene chloride layer.

    • Repeat the extraction of the aqueous layer with another 20 mL of methylene chloride.[4]

    • Combine the methylene chloride extracts and evaporate to dryness.[4]

    • Reconstitute the residue in a small volume of a suitable solvent (e.g., 3 mL of 2:98 formic acid-acetonitrile).[4]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by 2% formic acid in water.[4]

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with 2% formic acid in water, followed by methanol and hexane.[3]

    • Elute the analytes with a solution of 5% ammonium acetate in methanol.[4]

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[4]

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for MG, LMG, and LMG-d6 need to be optimized on the specific instrument. Examples of commonly used transitions are:

      • MG: m/z 329 -> 313, 208

      • LMG: m/z 331 -> 316, 239

      • LMG-d6: m/z 337 -> 322, 244 (Note: exact m/z will depend on the deuteration pattern)

Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte (MG or LMG) to the peak area of the internal standard (LMG-d6) against the concentration of the analyte in the working standard solutions. Determine the concentration of MG and LMG in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Homogenization of Fish Tissue Spiking 2. Spiking with LMG-d6 Internal Standard Homogenization->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Centrifugation1 4. Centrifugation Extraction->Centrifugation1 Supernatant_Collection 5. Supernatant Collection Centrifugation1->Supernatant_Collection Re_extraction 6. Re-extraction of Pellet Centrifugation1->Re_extraction Combine_Supernatants 8. Combine Supernatants Supernatant_Collection->Combine_Supernatants Centrifugation2 7. Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Combine_Supernatants LLE 9. Liquid-Liquid Extraction (for fatty samples) Combine_Supernatants->LLE Evaporation1 10. Evaporation LLE->Evaporation1 Reconstitution1 11. Reconstitution Evaporation1->Reconstitution1 SPE_Loading 13. Sample Loading Reconstitution1->SPE_Loading SPE_Conditioning 12. SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Washing 14. SPE Washing SPE_Loading->SPE_Washing SPE_Elution 15. Analyte Elution SPE_Washing->SPE_Elution Evaporation2 16. Evaporation SPE_Elution->Evaporation2 Reconstitution2 17. Final Reconstitution Evaporation2->Reconstitution2 LC_MS_MS 18. LC-MS/MS Analysis Reconstitution2->LC_MS_MS Data_Processing 19. Data Processing and Quantification LC_MS_MS->Data_Processing logical_relationship cluster_quantification Quantification Principle MG Malachite Green (MG) (Analyte) Ratio Peak Area Ratio (Analyte / Internal Standard) MG->Ratio Measured Peak Area LMG Leucomalachite Green (LMG) (Metabolite and Analyte) LMG->Ratio Measured Peak Area LMG_d6 This compound (LMG-d6) (Internal Standard) LMG_d6->MG Compensates for loss and matrix effects LMG_d6->LMG LMG_d6->Ratio Measured Peak Area Calibration Calibration Curve Ratio->Calibration Concentration Analyte Concentration Calibration->Concentration

References

Application Note: Determination of Leucomalachite Green in Fish Tissue

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malachite green (MG) is a triphenylmethane dye historically used in aquaculture as an effective and inexpensive fungicide and ectoparasiticide.[1] However, due to concerns over its potential carcinogenicity and mutagenicity, its use in food-producing animals has been banned in many regions, including the United States and the European Union.[2] Upon absorption by fish, malachite green is rapidly metabolized into its reduced, colorless form, leucomalachite green (LMG).[3][4] LMG is lipophilic and can persist in the fatty tissues of fish for extended periods, making it the primary residue found during analysis.[2][3] Therefore, robust and sensitive analytical methods are required to detect LMG in fish tissue to ensure food safety and regulatory compliance. The European Union has established a Minimum Required Performance Limit (MRPL) for the sum of MG and LMG at 2 µg/kg.[5][6]

This document provides detailed protocols for the extraction, cleanup, and quantification of leucomalachite green in fish tissue using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Visible Detection (HPLC-VIS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of the most common analytical methods for the detection of leucomalachite green in fish tissue.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Average Recovery Rate (%)Citation(s)
LC-MS/MS 0.02 - 0.44 µg/kg0.01 - 0.5 µg/kg81 - 107%[1][4][7][8][9]
HPLC-VIS 0.18 - 1.0 µg/kgNot consistently reported71.6 - 96.8%[10][11][12]
ELISA 0.1 µg/kg0.3 µg/kg~73% (extraction efficiency)[3][13][14]

Signaling Pathways and Logical Relationships

The metabolic conversion of Malachite Green to its primary metabolite, Leucomalachite Green, is a critical relationship in the analysis of these residues in fish tissue.

MG Malachite Green (MG) (Chromic Form) LMG Leucomalachite Green (LMG) (Leuco Metabolite) MG->LMG Metabolic Reduction in Fish Tissue

Caption: Metabolic reduction of Malachite Green to Leucomalachite Green.

Experimental Protocols

Protocol 1: LC-MS/MS Method (Confirmatory)

This method offers high sensitivity and selectivity and is considered the gold standard for the confirmation and quantification of LMG.[1]

1. Sample Preparation and Homogenization

  • Cut thawed fish tissue into small cubes (1-2 inches). For optimal homogenization, freeze the cubes for at least one hour until firm.[12]

  • Combine the fish sample with dry ice in a blender and homogenize with pulsed action until the contents form a fine, uniform powder.[12]

  • Transfer the homogenate to a sample bag and store in a freezer overnight to allow the carbon dioxide to dissipate. Ensure the bag is loosely sealed initially, then sealed tightly for storage until analysis.[12]

2. Extraction

  • Weigh 5.0 g of the thawed, homogenized tissue into a 50 mL centrifuge tube.[1][12]

  • Add an internal standard solution (e.g., d6-LMG) to the sample.[1]

  • Add 1 mL of hydroxylamine hydrochloride solution, 1 mL of p-toluenesulfonic acid solution, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.[1][15]

  • Homogenize the mixture for 2 minutes and then centrifuge at 3000 rpm for 3 minutes.[15]

  • Collect the supernatant into a separation funnel. Re-extract the tissue pellet with an additional 20 mL of acetonitrile, centrifuge, and combine the supernatants.[1][15]

3. Liquid-Liquid Extraction (Cleanup)

  • To the combined acetonitrile extract in the separation funnel, add 30 mL of methylene chloride and 35 mL of deionized water.[1][15]

  • Shake the funnel for 2 minutes and allow the layers to separate.[15]

  • Collect the lower methylene chloride layer. Perform a second extraction of the aqueous phase with another 20 mL of methylene chloride.[1][15]

  • Combine the methylene chloride extracts and evaporate to dryness at 45 °C under reduced pressure.[1][15]

  • Reconstitute the dry residue in 3 mL of 2:98 formic acid-acetonitrile.[15]

4. Solid-Phase Extraction (SPE) Cleanup

  • Condition an Oasis MCX SPE cartridge (60 mg/3 cc) with 3 mL of acetonitrile, followed by 3 mL of 2% (v/v) formic acid in water.[1][15]

  • Load the reconstituted sample onto the SPE cartridge.[15]

  • Wash the cartridge with 2 mL of 2:98 formic acid-acetonitrile, followed by 6 mL of acetonitrile.[15]

  • Elute the analytes with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.[1][15]

  • Evaporate the eluate at 45 °C and reconstitute the residue in 1.0 mL of the initial mobile phase.[1][15]

  • Filter the final solution through a 0.45-µm syringe filter before injection into the LC-MS/MS system.[1]

5. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column.[7]

  • Mobile Phase: A gradient of water (0.1% formic acid) and methanol/acetonitrile.[1][7]

  • Ionization: Electrospray ionization in positive mode (ESI+).[4]

  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][7]

Protocol 2: HPLC-VIS Method (Screening)

This method is often used for routine screening and relies on the oxidation of LMG to the colored MG for detection.

  • Extraction and Cleanup: Follow a similar extraction and cleanup procedure as described for the LC-MS/MS method (Steps 1-3). SPE cleanup on alumina and propylsulfonic acid cartridges is also common.[2][12]

  • Oxidation:

    • In-Extract Oxidation: LMG can be oxidized to MG by adding 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the final extract before injection.[11][12]

    • Post-Column Oxidation: Alternatively, connect a post-column reactor containing lead dioxide (PbO₂) between the analytical column and the detector to convert LMG to MG.[5]

  • HPLC Analysis:

    • LC Column: C18 column.[12]

    • Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer and acetonitrile.[2]

    • Detector: Visible (VIS) detector set to 618 nm.[11][12]

Protocol 3: ELISA Method (Rapid Screening)

ELISA provides a rapid and high-throughput screening tool for LMG.

  • Principle: This is a competitive enzyme immunoassay. LMG in the sample competes with an LMG-enzyme conjugate for a limited number of antibody binding sites on a microtiter plate.[6]

  • Extraction: Extract LMG from the homogenized fish sample using an appropriate buffer and solvent, as specified by the kit manufacturer.

  • Oxidation (if required): Some kits are designed to detect total MG and LMG, and include an oxidation step to convert LMG to MG.[6][16]

  • Assay Procedure:

    • Add standards and prepared sample extracts to the antibody-coated wells.

    • Add the LMG-enzyme conjugate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution, which reacts with the bound enzyme to produce color. The color intensity is inversely proportional to the amount of LMG in the sample.[6]

    • Stop the reaction and measure the absorbance using a plate reader.

    • Quantify the LMG concentration by comparing the sample absorbance to a standard curve.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for the confirmatory analysis of Leucomalachite Green using LC-MS/MS.

cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Fish Tissue Homogenization Extraction 2. Solvent Extraction (Acetonitrile + Buffer) Homogenization->Extraction Centrifuge1 3. Centrifugation Extraction->Centrifuge1 LLE 4. Liquid-Liquid Extraction Centrifuge1->LLE SPE 5. Solid-Phase Extraction (SPE) LLE->SPE Evap 6. Evaporation & Reconstitution SPE->Evap LCMS 7. LC-MS/MS Analysis (MRM Mode) Evap->LCMS Data 8. Data Processing & Quantification LCMS->Data

Caption: Workflow for the analysis of Leucomalachite Green by LC-MS/MS.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomalachite green (LMG) is the primary metabolite of malachite green, a dye and effective antifungal agent that has been used in the aquaculture industry.[1][2][3] Due to concerns over its potential carcinogenicity, the use of malachite green in food-producing animals is banned in many countries.[1][2] LMG is lipophilic and can persist in the fatty tissues of fish for extended periods, making it a key analyte for monitoring the illegal use of malachite green.[2][4] Leucomalachite green-d6 (LMG-d6) is the deuterated form of LMG and is commonly used as an internal standard in analytical methods to ensure accuracy and precision.

This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction (SPE) cleanup of LMG-d6 from complex matrices, such as fish tissue, prior to instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Principles

The accurate quantification of LMG in various sample matrices requires efficient cleanup to remove interfering substances. Solid-phase extraction is a widely used technique for this purpose, offering selective isolation and concentration of analytes. The choice of SPE sorbent and solvents is critical for achieving high recovery and a clean extract. Common SPE sorbents for LMG include C18, polymeric phases, and ion-exchange materials.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analysis of leucomalachite green, which is directly applicable to its deuterated internal standard, LMG-d6.

Table 1: Recovery of Leucomalachite Green in Spiked Samples

Sample MatrixSpiking Level (ng/g)Recovery (%)Analytical MethodReference
Roasted Eel Meat190 - 106LC-MS/MS[3]
Roasted Eel Meat290 - 106LC-MS/MS[3]
Roasted Eel Meat590 - 106LC-MS/MS[3]
Salmon181LC-MS/MS[5]
Fish Muscle0.5 - 1071.6 - 96.8HPLC-VIS[7]
Goldfish Muscle0.4>89LC-ion trap MS[8]
Goldfish Muscle2>89LC-ion trap MS[8]
Goldfish Muscle6>89LC-ion trap MS[8]
Fish196 - 109LC-MS/MS[9]
Fish1096 - 109LC-MS/MS[9]
Fish5096 - 109LC-MS/MS[9]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Leucomalachite Green

AnalyteLODLOQSample MatrixAnalytical MethodReference
LMG0.06 ng/g-Goldfish MuscleLC-ion trap MS[8]
LMG0.1 ng/g-Aquatic SpeciesLC-MS/MS[5]
LMG0.18 ng/g-Fish MuscleHPLC-VIS[7]
LMG-0.5 ng/gFishLC-MS/MS[9]

Experimental Protocol: SPE Cleanup of LMG-d6 in Fish Tissue

This protocol is a comprehensive guide for the extraction and cleanup of LMG-d6 from fish tissue using solid-phase extraction.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (CH2Cl2), Water (HPLC grade or equivalent)

  • Reagents: Ammonium acetate, p-toluenesulfonic acid, hydroxylamine hydrochloride, Formic acid, Triethylamine (TEA)

  • SPE Cartridges: C18 or polymeric SPE cartridges (e.g., Agilent Bond Elut Plexa PCX)

  • Internal Standard: this compound (LMG-d6) solution

  • Apparatus: Homogenizer, centrifuge, vortex mixer, SPE manifold, evaporator.

2. Sample Preparation and Extraction

  • Weigh 5 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with the appropriate amount of LMG-d6 internal standard solution.

  • Add 1 mL of 0.25 g/L hydroxylamine hydrochloride, 1 mL of 0.05 M p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.[3]

  • Vortex or shake vigorously for 15 minutes.

  • Centrifuge at ≥3000 rcf for 10 minutes at 4°C.[10]

  • Transfer the supernatant to a clean tube.

  • To the pellet, add 5 mL of a 1:1 (v/v) mixture of McIlvaine's buffer and acetonitrile, vortex for 1 minute, and centrifuge again.[9]

  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup

  • Cartridge Conditioning:

    • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of ultrapure water.[10]

    • Equilibrate the cartridge with 1 mL of McIlvaine's buffer (0.1M, pH 3.5). Do not allow the cartridge to go dry.[10]

  • Sample Loading:

    • Load the combined supernatant from the extraction step onto the conditioned SPE cartridge at a flow rate of 2-4 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of a 50:50 (v/v) mixture of methanol and water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the LMG-d6 from the cartridge with 3-4 mL of an elution solvent consisting of 1% triethylamine (TEA) and 0.5% formic acid in methanol.[10]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Homogenized Fish Tissue (5g) spike Spike with LMG-d6 Internal Standard sample->spike extract Add Extraction Solvents (ACN, Buffers) spike->extract vortex Vortex/Shake (15 min) extract->vortex centrifuge1 Centrifuge (≥3000 rcf, 10 min) vortex->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 reextract Re-extract Pellet centrifuge1->reextract supernatant2 Combine Supernatants supernatant1->supernatant2 centrifuge2 Centrifuge reextract->centrifuge2 centrifuge2->supernatant2 condition Condition SPE Cartridge (MeOH, Water, Buffer) supernatant2->condition load Load Sample Extract condition->load wash Wash Cartridge (MeOH/Water) load->wash dry Dry Cartridge wash->dry elute Elute LMG-d6 (TEA/Formic Acid in MeOH) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Chemical_Transformation MG Malachite Green (MG) (Colored) LMG Leucomalachite Green (LMG) (Colorless) MG->LMG Metabolic Reduction (in vivo) LMG->MG Chemical Oxidation (e.g., with DDQ)

References

Application Note: Determination of Leucomalachite Green-d6 in Complex Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Malachite green (MG) is a triphenylmethane dye that has been widely used as an antifungal and antiparasitic agent in aquaculture. However, due to its potential carcinogenicity and persistence in the environment, its use in food-producing animals has been banned in many countries.[1][2][3] Upon absorption, malachite green is metabolized to its colorless, reduced form, leucomalachite green (LMG), which can accumulate in the fatty tissues of fish and other aquatic organisms for extended periods.[1][2][4] Therefore, monitoring for both MG and LMG residues is crucial for food safety.

This application note provides a detailed protocol for the sensitive and selective determination of leucomalachite green (as its deuterated internal standard, Leucomalachite Green-d6) in complex food matrices, such as fish and shrimp, using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method described is based on established and validated procedures, offering a robust approach for regulatory monitoring and research applications.[5][6]

Experimental Protocols

This protocol outlines the necessary reagents, sample preparation steps, and instrumental analysis conditions for the quantification of this compound.

1. Reagents and Materials

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane, Hexane (all HPLC or MS grade).

  • Reagents: Ammonium acetate, Acetic acid, Formic acid, Ammonium hydroxide, Citric acid monohydrate, Disodium hydrogenphosphate, Sodium chloride, Anhydrous sodium sulfate.

  • Standards: this compound (LMG-d6) and Malachite Green-d5 (MG-d5) standard stock solutions (e.g., 100 µg/mL in methanol).

  • Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (SCX) or C18 cartridges.

  • Buffers:

    • Ammonium Acetate Buffer (pH 4.5): Prepare a 0.1 M solution and adjust the pH with acetic acid.

    • Citric Acid-Phosphate Buffer (pH 3.0): Dissolve 63.0 g of citric acid monohydrate in water to make 1000 mL. Adjust the pH to 3.0 with a 0.6 mol/L disodium hydrogenphosphate solution.[7]

2. Sample Preparation: Extraction and Clean-up

The following is a generalized procedure based on common methodologies for fish and shrimp tissue.

  • Homogenization: Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Spike the sample with a known concentration of this compound internal standard solution.

  • Extraction:

    • Add 10 mL of a suitable buffer (e.g., ammonium acetate or citric acid-phosphate buffer) and 20-30 mL of acetonitrile.[4][5][6][7]

    • Vortex or homogenize for 1-2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at ≥4000 rpm for 5-10 minutes.

  • Liquid-Liquid Partitioning (Optional, for fatty matrices):

    • Transfer the supernatant to a separatory funnel.

    • Add 25 mL of dichloromethane and 5 g of sodium chloride.[7]

    • Shake vigorously for 1-2 minutes and allow the layers to separate.

    • Collect the lower organic layer (dichloromethane).

    • Dry the organic extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-45 °C.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Reconstitute the dried extract in a small volume of a suitable solvent for SPE loading (e.g., acetonitrile/acetic acid solution).[7]

    • Condition an SCX SPE cartridge with methanol followed by the loading solvent.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with a non-eluting solvent (e.g., acetonitrile/acetic acid) to remove interferences.[7]

    • Elute the analytes with an appropriate solvent, such as acetonitrile containing 5% ammonium hydroxide.[7]

    • Evaporate the eluate to dryness under nitrogen.

  • Final Sample Preparation:

    • Reconstitute the final residue in a specific volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

    • Filter the sample through a 0.22 or 0.45 µm syringe filter prior to LC-MS/MS analysis.[4][7]

3. LC-MS/MS Instrumental Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 2.7 µm particle size) is commonly used.[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid or an ammonium acetate buffer.[4][9]

    • B: Acetonitrile or Methanol with 0.1% formic acid.[8][9]

  • Gradient Elution: A typical gradient would start with a higher percentage of aqueous phase (A) and ramp up to a high percentage of organic phase (B) to elute the analytes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for LMG-d6 should be optimized.

Data Presentation

The performance of analytical methods for the determination of leucomalachite green in various food matrices is summarized in the table below.

Food MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Roasted Eel190 - 1063.7 - 11-< 0.5[4]
Roasted Eel290 - 1063.7 - 11-< 0.5[4]
Roasted Eel590 - 1063.7 - 11-< 0.5[4]
Salmon181-0.10.3[9]
Fish----0.01[1]
Channel Catfish1, 2, 4, 1085.9 - 93.9-0.25 (LC-MSn)-[5]
Rainbow Trout1, 2, 4, 1085.9 - 93.9-0.25 (LC-MSn)-[5]
Shrimp, Fish, Salmon---0.32 - 0.440.5[10][11]
Goldfish Muscle0.4, 2, 6> 89< 80.06-[12]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the determination of this compound in complex food matrices.

experimental_workflow sample Sample Receipt (e.g., Fish Tissue) homogenize Homogenization sample->homogenize spike Spike with LMG-d6 Internal Standard homogenize->spike extract Solvent Extraction (Acetonitrile & Buffer) spike->extract partition Liquid-Liquid Partitioning (Optional for fatty matrices) extract->partition cleanup Solid-Phase Extraction (SPE) Clean-up extract->cleanup Direct to SPE partition->cleanup If necessary evaporate Evaporation & Reconstitution cleanup->evaporate analyze LC-MS/MS Analysis evaporate->analyze data Data Processing & Quantification analyze->data

Caption: Experimental workflow for LMG-d6 analysis.

References

Application of Leucomalachite Green-d6 in Environmental Water Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malachite green (MG) is a synthetic triphenylmethane dye that has been widely used as an effective fungicide and parasiticide in aquaculture. However, due to its potential carcinogenicity and mutagenicity, its use in food-producing animals is banned in many countries. In aquatic environments and organisms, malachite green is metabolized to its reduced, colorless form, leucomalachite green (LMG), which can persist in tissues for extended periods.[1][2] The monitoring of both malachite green and leucomalachite green in environmental water samples is therefore crucial for assessing environmental contamination and ensuring food safety.

The analytical method of choice for the sensitive and selective determination of malachite green and leucomalachite green is liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and reliability of these measurements, an internal standard is employed to compensate for variations in sample preparation and instrument response. Leucomalachite Green-d6 (LMG-d6), a deuterated analog of leucomalachite green, is an ideal internal standard for this application due to its similar chemical and physical properties to the native analyte.[3]

These application notes provide a detailed protocol for the determination of malachite green and leucomalachite green in environmental water samples using solid-phase extraction (SPE) for sample cleanup and concentration, followed by LC-MS/MS analysis with this compound as an internal standard.

Chemical Transformation of Malachite Green

Malachite green is readily reduced to leucomalachite green in biological systems and under certain environmental conditions. This transformation involves the reduction of the central carbon-carbon double bond in the triphenylmethane structure.

Malachite Green Transformation MG Malachite Green (C23H25ClN2) LMG Leucomalachite Green (C23H26N2) MG->LMG Reduction LMG->MG Oxidation

Caption: Reversible transformation of Malachite Green to Leucomalachite Green.

Experimental Protocol: Determination of Malachite Green and Leucomalachite Green in Water

This protocol outlines a method for the quantitative analysis of malachite green and leucomalachite green in water samples using solid-phase extraction and LC-MS/MS with this compound as an internal standard.

Materials and Reagents
  • Standards: Malachite Green (hydrochloride or oxalate salt), Leucomalachite Green, and this compound (LMG-d6).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (CH2Cl2), all LC-MS grade.

  • Acids and Bases: Formic acid (FA), Ammonium hydroxide (NH4OH).

  • Buffers: Ammonium acetate buffer.

  • Solid-Phase Extraction (SPE) Cartridges: Strong cation exchange (SCX) or mixed-mode cation exchange (MCX) cartridges.

  • Water: Deionized water (18.2 MΩ·cm).

Standard Solution Preparation
  • Stock Solutions (100 µg/mL): Prepare individual stock solutions of Malachite Green, Leucomalachite Green, and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with a mixture of acetonitrile and water (e.g., 1:1 v/v) to create a calibration curve. A typical calibration range is 0.2 to 5 µg/L.[4]

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of, for example, 100 ng/mL in methanol.

Sample Preparation (Solid-Phase Extraction)

The following is a general procedure for SPE; optimization may be required based on the specific water matrix and SPE cartridge used.

SPE Workflow cluster_0 Sample Preparation Sample 1. Water Sample Collection (e.g., 100 mL) Spike 2. Spike with LMG-d6 Internal Standard Sample->Spike Load 4. Load Sample onto SPE Cartridge Spike->Load Condition 3. SPE Cartridge Conditioning (e.g., Acetonitrile, Water) Condition->Load Wash 5. Wash Cartridge (e.g., 2% Formic Acid in Acetonitrile) Load->Wash Elute 6. Elute Analytes (e.g., 5% NH4OH in Methanol) Wash->Elute Evaporate 7. Evaporate Eluate to Dryness Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze 9. LC-MS/MS Analysis Reconstitute->Analyze

Caption: Workflow for Solid-Phase Extraction of Water Samples.

  • Sample Collection: Collect a representative water sample (e.g., 100 mL).

  • Internal Standard Spiking: Spike the water sample with a known amount of the this compound internal standard solution.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing sequential volumes of methanol and deionized water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 2% formic acid in acetonitrile) to remove interferences.

  • Elution: Elute the analytes of interest (malachite green, leucomalachite green, and LMG-d6) with a stronger solvent (e.g., 5% ammonium hydroxide in methanol).[5]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile
Gradient A suitable gradient to separate the analytes
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimized for the instrument (e.g., 3.0 - 4.0 kV)
Source Temperature Optimized for the instrument (e.g., 120 - 150 °C)
Desolvation Temperature Optimized for the instrument (e.g., 350 - 450 °C)
Collision Gas Argon

MRM Transitions:

The following are example MRM transitions. The specific precursor and product ions, as well as collision energies, should be optimized for the instrument in use.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Malachite Green329.2313.2, 208.1
Leucomalachite Green331.2239.2, 316.2
This compound 337.2 239.2, 322.2

Data Presentation and Performance

The use of this compound as an internal standard provides high accuracy and precision in the quantification of malachite green and leucomalachite green. The following tables summarize typical performance data from various studies.

Table 1: Method Performance for Malachite Green and Leucomalachite Green in Water

ParameterMalachite GreenLeucomalachite GreenReference
Linearity Range 0.2 - 5 µg/L0.2 - 5 µg/L[4]
Correlation Coefficient (r²) > 0.999> 0.999[4]
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.01 - 0.1 µg/L[1]
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.03 - 0.3 µg/L[6]
Recovery 93.6% - 107.5%93.6% - 107.5%[4]
Relative Standard Deviation (RSD) 3.7% - 9.3%3.7% - 9.3%[4]

Table 2: Performance in Different Aquatic Matrices

MatrixAnalyteFortification Level (ng/g)Average Recovery (%)RSD (%)Reference
CatfishLMG1, 2, 4, 1085.98.5[7][8]
Rainbow TroutLMG1, 2, 4, 1087.85.1[7][8]
TilapiaLMG1, 2, 4, 1093.98.9[7][8]
SalmonLMG181 - 98-[9]
ShrimpLMG1, 2, 4, 1089.98.4[7][8]

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of malachite green and its primary metabolite, leucomalachite green, in environmental water samples. The detailed protocol and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in environmental monitoring and drug development to ensure accurate and precise measurements of these contaminants. The high recovery and low variability demonstrated in various studies underscore the effectiveness of this isotope dilution technique.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a sensitive and selective method for the quantification of Leucomalachite Green-d6 (LMG-d6), an isotopic internal standard for Leucomalachite Green (LMG), a primary metabolite of the banned veterinary drug Malachite Green (MG). The protocol employs high-resolution mass spectrometry (HRMS) coupled with liquid chromatography for the analysis of LMG-d6 in complex matrices such as fish tissue. This methodology is critical for researchers, scientists, and professionals in drug development and food safety monitoring to ensure accurate quantification of LMG residues.

Introduction

Malachite Green is an effective but prohibited antifungal and antiparasitic agent in aquaculture due to concerns over its carcinogenicity.[1][2] Upon absorption, it is metabolized and persists in fatty tissues as Leucomalachite Green.[1][3] The use of a deuterated internal standard, LMG-d6, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. High-resolution mass spectrometry offers the necessary selectivity and sensitivity for detecting and quantifying these trace-level residues.

Experimental Protocols

Sample Preparation (Modified QuEChERS Method)

This protocol is adapted from a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for the extraction of LMG from fish tissue.[4][5]

  • Homogenization: Weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of LMG-d6 solution to the sample.

  • Extraction:

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add 550 µL of ascorbic acid solution (3.2 g/mL).[5]

    • Vortex for 30 seconds.

    • Add 2 g of anhydrous magnesium sulfate.[5]

    • Vortex again for 1 minute.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 25 minutes at 4°C.[5]

  • Supernatant Transfer: Transfer the acetonitrile (upper) layer to a clean 15 mL tube.

  • Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 50°C.[5]

  • Reconstitution: Reconstitute the residue in 1 mL of acetonitrile:water (1:1 v/v) for LC-HRMS analysis.[5]

Liquid Chromatography
  • System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 5-μm)[3]

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Methanol[3]

  • Gradient: A linear gradient from 30% to 100% B over 7 minutes, hold at 100% B for 3 minutes, and re-equilibrate at 30% B for 2 minutes.[6]

  • Flow Rate: 220 µL/min[3]

  • Injection Volume: 10 µL[3][5]

  • Column Temperature: 40°C

High-Resolution Mass Spectrometry
  • System: A high-resolution mass spectrometer (e.g., Triple Quadrupole or Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), Positive[3]

  • Capillary Voltage: 4000 V[3]

  • Capillary Temperature: 350°C[3]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is often used on triple quadrupole instruments for high selectivity.[3][6]

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Leucomalachite Green, for which LMG-d6 serves as an internal standard.

AnalyteMatrixLOQ (µg/kg)Recovery (%)RSD (%)
LMGShrimp0.5[5]90.2 - 101.4[5]4.3 - 9.7[5]
LMGFish0.5[5]91.5 - 100.7[5]5.2 - 16.9[5]
LMGSalmon0.3[6]81[6]<15
LMGEel0.02 (as IDL)[3]90 - 106[3]3.7 - 11[3]

LOQ: Limit of Quantification, RSD: Relative Standard Deviation, IDL: Instrument Detection Limit

MRM Transitions for LMG and LMG-d6
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Leucomalachite Green (LMG)331.0239.435[6]
315.635[6]
This compound (LMG-d6)337.0240.025

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis sample 5g Homogenized Fish Tissue spike Spike with LMG-d6 sample->spike extract Add Acetonitrile & Acetic Acid Add Ascorbic Acid Add MgSO4 spike->extract vortex1 Vortex extract->vortex1 centrifuge Centrifuge (4000 rpm, 25 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in ACN:H2O evaporate->reconstitute lc_separation UHPLC Separation (C18 Column) reconstitute->lc_separation ms_detection HRMS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for LMG-d6 analysis.

metabolic_pathway MG Malachite Green (MG) LMG Leucomalachite Green (LMG) MG->LMG Reduction Metabolites N-demethylated & N-oxidized Metabolites MG->Metabolites Metabolism LMG->Metabolites Metabolism

Caption: Metabolic pathway of Malachite Green.

Conclusion

The described high-resolution mass spectrometry method provides a robust and reliable approach for the quantification of this compound. The detailed protocol for sample preparation, along with the specified LC and MS parameters, offers a solid foundation for laboratories involved in food safety and drug metabolism studies to implement this analysis. The use of an isotopic internal standard like LMG-d6 is paramount for achieving the high accuracy and precision required to meet regulatory standards.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Leucomalachite Green-d6 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Leucomalachite Green-d6 (LMG-d6).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect LMG-d6 analysis?

A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, LMG-d6, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4][5] In the analysis of LMG-d6 from complex biological or environmental samples, matrix components like salts, phospholipids, and proteins can interfere with the ionization process in the mass spectrometer's source.[2][6]

Q2: I am observing significant ion suppression for my LMG-d6 signal. What are the common causes and how can I troubleshoot this?

A2: Significant ion suppression is a common challenge in LC-MS/MS analysis. The primary causes are co-eluting matrix components that compete with LMG-d6 for ionization.[3][7]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[6][7] Consider implementing or optimizing the following techniques:

    • Solid-Phase Extraction (SPE): Use SPE cartridges, such as strong cation-exchange (SCX) or mixed-mode cartridges, to selectively isolate LMG-d6 and remove matrix interferences.[8][9][10][11][12]

    • Liquid-Liquid Extraction (LLE): Employ LLE to partition LMG-d6 into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.[6]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing all matrix components and may require further cleanup steps.[12]

  • Improve Chromatographic Separation: Enhancing the separation between LMG-d6 and matrix components can significantly reduce ion suppression.[7]

    • Adjust the mobile phase composition and gradient profile.

    • Optimize the flow rate.

    • Consider using a different stationary phase or a column with higher resolution.

  • Utilize a Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as Leucomalachite Green-d5 (LMG-d5) for the corresponding analyte Malachite Green, is highly recommended. Since LMG-d6 is the analyte of interest, a different isotopically labeled analog, if available, or a closely related compound that behaves similarly during extraction and ionization could be used. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[7][13][14]

  • Assess Matrix Effects Systematically: To understand the extent of the issue, you can perform a post-column infusion experiment or a post-extraction spike analysis.[1][6][15]

Q3: How can I quantitatively assess the extent of matrix effects in my LMG-d6 assay?

A3: The post-extraction spike method is a common and effective way to quantify matrix effects.[6] This involves comparing the response of LMG-d6 in a neat solution to its response when spiked into a blank sample extract that has already gone through the entire sample preparation procedure.

The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Q4: What are the best practices for sample preparation to minimize matrix effects for LMG-d6 analysis in fish tissue?

A4: For complex matrices like fish tissue, a multi-step sample preparation protocol is often necessary to achieve clean extracts and minimize matrix effects.[16] A common and effective approach involves extraction followed by solid-phase extraction (SPE) cleanup.[8][9][10][11]

Experimental Protocols

Protocol 1: Extraction and SPE Cleanup of LMG from Fish Tissue

This protocol is adapted from methodologies described for the analysis of Malachite Green and Leucomalachite Green in fish and shrimp.[8][9][10][11]

Materials:

  • Homogenized fish tissue

  • Citrate buffer/acetonitrile extraction solution

  • Strong Cation-Exchange (SCX) SPE cartridges

  • Acetonitrile

  • Ammonia solution

  • Ammonium acetate buffer

  • Dichloromethane

  • Sodium chloride

Procedure:

  • Extraction:

    • To a known amount of homogenized fish tissue, add the citrate buffer/acetonitrile extraction solution.

    • Homogenize for 1 minute and then centrifuge.

    • Collect the supernatant.

    • Add dichloromethane and sodium chloride to the supernatant, stir for 1 minute, and allow the layers to separate.

    • Collect the organic (dichloromethane) layer.

  • SPE Cleanup:

    • Condition the SCX SPE cartridge according to the manufacturer's instructions.

    • Load the extracted sample onto the cartridge.

    • Wash the cartridge with an appropriate solvent to remove interfering substances.

    • Elute the LMG from the cartridge using a solution of acetonitrile and ammonia.[10][11]

  • Final Preparation:

    • Evaporate the eluate to near dryness.

    • Reconstitute the residue in a solution of ammonium acetate and acetonitrile.

    • Filter the sample before injecting it into the LC-MS/MS system.[10][11]

Data Presentation

Table 1: Recovery of Triphenylmethane Dyes from Spiked Shrimp Samples

AnalyteSpiking Level (µg/kg)Average Recovery (%)
Malachite Green (MG)2.069
Leucomalachite Green (LMG)2.080.3
Crystal Violet (CV)2.097
Leucocrystal Violet (LCV)2.071.8

Data adapted from a study on the validation of an LC-MS/MS method for triphenylmethane dyes in fish and shrimp.[9]

Table 2: Method Performance for MG and LMG in Roasted Eel

AnalyteFortification Level (µg/kg)Average Recovery (%)RSD (%)
Leucomalachite Green (LMG)19511
2908.2
5984.1
Malachite Green (MG)11067.5
21023.7
51015.9

This table summarizes the excellent recovery and reproducibility of an LC-MS/MS method for detecting MG and LMG in a complex matrix.[16]

Visualizations

experimental_workflow start Sample Homogenization extraction Extraction with Acetonitrile/Buffer start->extraction centrifugation Centrifugation extraction->centrifugation cleanup SPE Cleanup (e.g., SCX) centrifugation->cleanup evaporation Evaporation cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for LMG-d6 analysis.

troubleshooting_logic cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatography Optimization issue Poor Signal / Ion Suppression check_sample_prep Review Sample Preparation issue->check_sample_prep optimize_chromatography Optimize Chromatography issue->optimize_chromatography use_is Implement Stable Isotope Standard issue->use_is spe Solid-Phase Extraction check_sample_prep->spe lle Liquid-Liquid Extraction check_sample_prep->lle ppt Protein Precipitation check_sample_prep->ppt gradient Adjust Gradient optimize_chromatography->gradient flow_rate Modify Flow Rate optimize_chromatography->flow_rate column Change Column optimize_chromatography->column solution Improved Signal & Accuracy use_is->solution spe->solution lle->solution ppt->solution gradient->solution flow_rate->solution column->solution

Caption: Troubleshooting logic for ion suppression.

References

Technical Support Center: Optimizing Leucomalachite Green-d6 Internal Standard Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leucomalachite Green-d6 (LMG-d6) as an internal standard. Our goal is to help you identify and resolve common issues leading to poor recovery of LMG-d6 in your analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable recovery range for this compound (LMG-d6)?

Acceptable recovery for LMG-d6 can vary depending on the matrix and the analytical method employed. However, based on published methods for the analogous non-deuterated Leucomalachite Green (LMG), recoveries are often in the range of 70% to 110%. For instance, studies have reported excellent recovery values of 90–106% for LMG in fortified roast eel samples[1]. Another study on various aquacultured products showed recoveries ranging from 81% for LMG in salmon spiked at the 1 ng/g level[2]. In shrimp, typical recoveries for LMG at a 2.0 µg kg-1 fortification level were around 80.3%[3]. Recoveries for LMG in edible goldfish muscle at three different spiked levels were reported to be better than 89%[4][5].

Q2: What are the most common causes for low LMG-d6 recovery?

Low recovery of LMG-d6 can be attributed to several factors, including:

  • Degradation of the internal standard: LMG and its deuterated analog are susceptible to oxidation, which converts them to the colored Malachite Green (MG) form. This can occur due to exposure to light, oxidizing agents, or certain matrix components.

  • Inefficient extraction: The choice of extraction solvent and technique is critical. LMG is less polar than MG and requires appropriate organic solvents for efficient extraction from aqueous matrices.

  • Matrix effects: Components of the sample matrix (e.g., fats, proteins) can interfere with the extraction process or cause ion suppression/enhancement in mass spectrometry-based detection.

  • Improper sample handling and storage: Exposure of samples and standards to light and elevated temperatures can lead to degradation.

  • Suboptimal pH of the extraction solvent: The pH of the extraction buffer can influence the charge state and solubility of LMG-d6, thereby affecting its partitioning into the organic phase.

Q3: Can the conversion of LMG-d6 to MG-d6 affect my results?

Yes. The primary metabolic pathway for Malachite Green (MG) in vivo is reduction to Leucomalachite Green (LMG)[1][6]. Conversely, LMG can be oxidized back to MG. If your LMG-d6 internal standard is partially converted to MG-d6 during sample preparation, and you are quantifying LMG using an LMG-specific transition in your mass spectrometer, you will observe a lower-than-expected recovery for LMG-d6. Some methods intentionally oxidize LMG to MG for detection by UV-Vis or fluorescence spectroscopy, but for LC-MS/MS analysis, this conversion should be minimized if you are measuring LMG directly[1][6].

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low LMG-d6 recovery.

Step 1: Evaluate the Stability of Your LMG-d6 Standard

Issue: The LMG-d6 standard may have degraded prior to or during the experiment.

Troubleshooting Actions:

  • Prepare a fresh LMG-d6 working solution from a certified stock.

  • Analyze the fresh standard directly (without sample matrix) to confirm its purity and concentration.

  • Protect all standard solutions and samples from light by using amber vials or covering them with aluminum foil.

  • Store standards and samples at appropriate low temperatures (e.g., -20°C) when not in use[7].

Step 2: Optimize the Extraction Procedure

Issue: The extraction method may not be efficiently recovering LMG-d6 from the sample matrix.

Troubleshooting Actions:

  • Verify the appropriateness of the extraction solvent. Acetonitrile is a commonly used solvent for extracting LMG from tissues, often in combination with a buffer[2][8]. Methylene chloride has also been used in liquid-liquid extractions[1].

  • Evaluate the pH of the extraction buffer. The pH should be optimized to ensure LMG-d6 is in a neutral form to facilitate extraction into an organic solvent.

  • Consider a different extraction technique. If liquid-liquid extraction (LLE) is yielding poor recovery, consider solid-phase extraction (SPE). C18 and strong cation-exchange (SCX) SPE cartridges have been used for the cleanup of LMG extracts[2][3]. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique has also been successfully applied for the extraction of LMG[9].

  • Ensure thorough mixing and sufficient extraction time. Vortexing and shaking are critical to ensure proper partitioning of the analyte into the extraction solvent[3].

Step 3: Investigate Matrix Effects

Issue: Co-extracted matrix components may be suppressing the signal of LMG-d6 during analysis.

Troubleshooting Actions:

  • Perform a post-extraction spike experiment. Compare the signal of LMG-d6 in a clean solvent to the signal of LMG-d6 spiked into a blank matrix extract after the extraction and cleanup steps. A significant decrease in signal in the matrix extract indicates ion suppression.

  • Improve the sample cleanup process. Additional cleanup steps, such as passing the extract through a different SPE cartridge or performing a liquid-liquid partitioning step, can help remove interfering matrix components.

  • Modify chromatographic conditions. Adjusting the HPLC gradient or using a different column may help separate the LMG-d6 from co-eluting matrix interferences.

Quantitative Data Summary

The following table summarizes reported recovery data for Leucomalachite Green from various studies, which can serve as a benchmark for expected LMG-d6 recovery.

MatrixFortification LevelExtraction MethodAnalytical MethodAverage Recovery (%)Reference
Roasted Eel1, 2, and 5 µg/kgLiquid-Liquid ExtractionLC-MS/MS90-106[1]
Salmon1 ng/gSolid-Phase ExtractionLC-MS/MS81[2]
Shrimp2.0 µg/kgSolid-Phase ExtractionLC-MS/MS80.3[3]
Goldfish Muscle0.4, 2, and 6 ng/gSolid-Phase ExtractionLC-MS/MS>89[4][5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for LMG-d6 from Fish Tissue

This protocol is adapted from methodologies described for the extraction of LMG from fish products[1].

  • Homogenization: Homogenize 5 g of fish tissue.

  • Spiking: Spike the homogenate with the appropriate volume of LMG-d6 internal standard solution.

  • Initial Extraction: Add 25 mL of acetonitrile to the homogenized tissue, vortex vigorously for 1 minute, and then centrifuge.

  • Liquid-Liquid Partitioning:

    • Transfer the acetonitrile supernatant to a separatory funnel.

    • Add 30 mL of methylene chloride and 35 mL of deionized water.

    • Shake for 2 minutes and allow the layers to separate.

    • Collect the lower methylene chloride layer.

    • Re-extract the aqueous layer with an additional 20 mL of methylene chloride.

  • Solvent Evaporation: Combine the methylene chloride extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction for LMG-d6 from Fish Tissue

This protocol is based on methods utilizing SPE for cleanup[2][3].

  • Homogenization and Initial Extraction: Follow steps 1-3 from Protocol 1.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Loading: Load the acetonitrile extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interferences (e.g., water, then a low percentage of methanol in water).

  • Elution: Elute the LMG-d6 from the cartridge with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Tissue Sample spike Spike with LMG-d6 Internal Standard sample->spike extract Extraction with Acetonitrile spike->extract cleanup Cleanup (LLE or SPE) extract->cleanup evap Solvent Evaporation cleanup->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms quant Quantification lcms->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of LMG-d6.

troubleshooting_workflow start Low LMG-d6 Recovery Observed check_std Step 1: Check Standard Stability - Prepare fresh standard - Analyze directly start->check_std is_std_ok Is Standard OK? check_std->is_std_ok replace_std Action: Replace Standard Stock is_std_ok->replace_std No check_extraction Step 2: Evaluate Extraction - Check solvent/pH - Consider alternative method (SPE) is_std_ok->check_extraction Yes resolved Issue Resolved replace_std->resolved is_extraction_ok Recovery Improved? check_extraction->is_extraction_ok optimize_extraction Action: Optimize Extraction Protocol is_extraction_ok->optimize_extraction Yes check_matrix Step 3: Investigate Matrix Effects - Post-extraction spike - Improve cleanup is_extraction_ok->check_matrix No optimize_extraction->resolved is_matrix_effect Matrix Effect Identified? check_matrix->is_matrix_effect modify_method Action: Modify Cleanup or Chromatography is_matrix_effect->modify_method Yes is_matrix_effect->resolved No modify_method->resolved

Caption: Troubleshooting decision tree for low LMG-d6 recovery.

degradation_pathway mg Malachite Green (MG) lmg Leucomalachite Green (LMG) mg->lmg Reduction (in vivo metabolism) lmg->mg Oxidation (e.g., by light, oxidizing agents) metabolites Further Degradation Products (e.g., 4-(dimethylamino) benzophenone, 4-dimethylaminophenol) lmg->metabolites Dibenzocyclization

Caption: Simplified degradation and conversion pathway of Malachite Green and Leucomalachite Green.[10][11]

References

Technical Support Center: Troubleshooting Low Signal Intensity of Leucomalachite Green-d6 (LMG-d6)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucomalachite Green-d6 (LMG-d6) analysis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to low signal intensity during LC-MS/MS experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your analytical methods and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound (LMG-d6) is the deuterated form of Leucomalachite green (LMG), which is the major metabolite of Malachite Green (MG). MG is a dye that has been used as an antifungal and antiprotozoal agent in aquaculture. Due to concerns about its potential carcinogenicity, its use in food-producing animals is banned in many countries. LMG is the primary residue found in fish tissue and is therefore a key marker for monitoring MG use.[1] LMG-d6 is used as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of LMG in various sample matrices. The use of a stable isotope-labeled internal standard like LMG-d6 helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Q2: What are the common causes of low signal intensity for LMG-d6 in LC-MS/MS analysis?

A2: Low signal intensity for LMG-d6 can stem from several factors, which can be broadly categorized as issues related to:

  • Sample Preparation: Inefficient extraction, poor cleanup leading to matrix effects, or analyte degradation.

  • Liquid Chromatography (LC) Conditions: Suboptimal mobile phase composition, improper gradient, or a poorly performing analytical column.

  • Mass Spectrometry (MS) Settings: Inappropriate ionization source parameters, incorrect precursor/product ion selection, or suboptimal collision energy.

  • Instrument Contamination: Buildup of contaminants in the ion source, transfer optics, or mass analyzer can suppress the signal of the analyte.[2]

Q3: What are the typical precursor and product ions for LMG-d6 in positive electrospray ionization (ESI) mode?

A3: For LMG-d6, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The exact m/z will depend on the specific deuteration pattern of the standard. Common product ions are generated through fragmentation of the precursor ion in the collision cell. The selection of specific and intense product ions is crucial for sensitive and selective detection in Multiple Reaction Monitoring (MRM) mode.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low LMG-d6 Signal Intensity

This guide provides a step-by-step approach to diagnosing the root cause of low LMG-d6 signal.

Step 1: Verify Instrument Performance

Before investigating sample-specific issues, ensure the LC-MS/MS system is performing optimally.

  • Action: Infuse a solution of a known, reliable standard (ideally not LMG-d6 initially) directly into the mass spectrometer.

  • Expected Outcome: A strong and stable signal for the test compound.

  • Troubleshooting:

    • No or low signal: The issue is likely with the mass spectrometer itself. Check for:

      • Incorrect tuning parameters.

      • Contamination of the ion source or mass analyzer.

      • Leaks in the system.

      • Problems with the detector.

    • Strong and stable signal: The mass spectrometer is likely functioning correctly. Proceed to Step 2.

Step 2: Evaluate LMG-d6 Standard in a Clean Solvent

This step isolates the issue to the analyte and its specific MS parameters.

  • Action: Prepare a fresh solution of LMG-d6 in a clean solvent (e.g., methanol or acetonitrile) and inject it into the LC-MS/MS system.

  • Expected Outcome: A sharp, symmetrical peak with high signal intensity.

  • Troubleshooting:

    • Low signal or poor peak shape:

      • Verify MS parameters: Ensure the correct precursor and product ions are selected for LMG-d6. Optimize the cone/fragmentor voltage and collision energy.

      • Check standard integrity: The LMG-d6 standard may have degraded. Prepare a fresh dilution from the stock solution.

      • Review LC conditions: The mobile phase may not be optimal for LMG ionization. Ensure the presence of a suitable modifier like formic acid or ammonium formate.

    • Good signal and peak shape: The issue is likely related to the sample matrix or the sample preparation procedure. Proceed to Step 3.

Step 3: Investigate Matrix Effects

Matrix effects, particularly ion suppression, are a common cause of low signal intensity when analyzing complex samples.

  • Action 1: Post-column Infusion: Infuse a constant flow of LMG-d6 solution into the MS while injecting a blank matrix extract through the LC system.

  • Expected Outcome: A stable baseline signal for LMG-d6.

  • Troubleshooting:

    • Dip in the baseline at the retention time of LMG-d6: This indicates the presence of co-eluting matrix components that are suppressing the ionization of LMG-d6.

  • Action 2: Post-extraction Spike: Compare the signal of LMG-d6 in a clean solvent to the signal of LMG-d6 spiked into a blank matrix extract after the extraction process.

  • Expected Outcome: Similar signal intensities in both samples.

  • Troubleshooting:

    • Significantly lower signal in the matrix sample: This confirms ion suppression due to the sample matrix.

Step 4: Optimize Sample Preparation

If matrix effects are confirmed, refining the sample preparation protocol is necessary.

  • Action:

    • Improve extraction efficiency: Experiment with different extraction solvents and techniques.

    • Enhance cleanup: Employ a more effective Solid-Phase Extraction (SPE) protocol. Consider using a different sorbent material (e.g., C18, cation exchange).

    • Dilute the sample: Diluting the final extract can reduce the concentration of interfering matrix components.

  • Goal: To remove as many matrix components as possible while maximizing the recovery of LMG-d6.

Step 5: Refine LC Method

Chromatographic separation can be optimized to separate LMG-d6 from interfering matrix components.

  • Action:

    • Modify the gradient: Adjust the gradient profile to improve the resolution around the LMG-d6 peak.

    • Change the column: Try a column with a different chemistry (e.g., a different C18 phase or a phenyl-hexyl column) to alter the selectivity.

    • Adjust mobile phase additives: The type and concentration of additives can influence both chromatography and ionization.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low LMG-d6 Signal Observed check_ms Step 1: Verify MS Performance (Infuse known standard) start->check_ms ms_ok MS Signal OK? check_ms->ms_ok check_std Step 2: Inject LMG-d6 Standard in Clean Solvent ms_ok->check_std Yes ms_issue Troubleshoot MS: - Check tuning - Clean ion source - Check for leaks ms_ok->ms_issue No std_ok LMG-d6 Signal OK? check_std->std_ok check_matrix Step 3: Investigate Matrix Effects (Post-column infusion or post-extraction spike) std_ok->check_matrix Yes std_issue Troubleshoot Standard/Method: - Check standard integrity - Optimize MS parameters for LMG-d6 - Check mobile phase std_ok->std_issue No matrix_effect Matrix Effect Present? check_matrix->matrix_effect optimize_prep Step 4: Optimize Sample Preparation (Improve cleanup, change SPE) matrix_effect->optimize_prep Yes solution Problem Resolved matrix_effect->solution No optimize_lc Step 5: Refine LC Method (Modify gradient, change column) optimize_prep->optimize_lc optimize_lc->solution ms_issue->start std_issue->start

Caption: A flowchart for systematic troubleshooting of low LMG-d6 signal.

Quantitative Data Summary

The following tables provide a summary of typical LC-MS/MS parameters and sample preparation recovery data for LMG analysis. These values can serve as a starting point for method development and optimization.

Table 1: Typical LC-MS/MS Parameters for LMG-d6 Analysis

ParameterTypical Value/SettingNotes
LC Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 column is often suitable.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation for positive ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile is a common organic modifier.
Flow Rate 0.2 - 0.4 mL/minDependent on column dimensions.
Gradient 10-90% B over 5-10 minutesA typical gradient for eluting LMG.
Ionization Mode ESI PositiveLMG ionizes well in positive mode.
Capillary Voltage 3.0 - 4.0 kVOptimize for stable spray and maximum signal.
Source Temp. 100 - 150 °CVaries by instrument manufacturer.
Desolvation Temp. 350 - 500 °CVaries by instrument manufacturer.
Precursor Ion (m/z) [M+H]⁺ of LMG-d6e.g., 337.2 for a specific deuterated standard.
Product Ion (m/z) e.g., 240.2A specific and intense fragment ion.
Cone/Fragmentor Voltage 20 - 40 VOptimize for precursor ion intensity.
Collision Energy 20 - 35 eVOptimize for product ion intensity.

Table 2: Comparison of Sample Preparation Techniques and Recoveries

Sample MatrixExtraction MethodSPE SorbentAverage Recovery (%)Reference
Fish TissueAcetonitrile/Buffer Extraction, LLE with Methylene ChlorideAlumina/Propylsulfonic Acid85-95[2]
Fish TissueAcetonitrile/Perchloric Acid ExtractionC1881-98[3]
Fish TissueModified QuEChERS-95-107[4]

Detailed Experimental Protocols

Protocol 1: Extraction of LMG-d6 from Fish Tissue

This protocol is a representative example of a common extraction procedure for LMG and its internal standard from fish tissue.

Materials:

  • Homogenized fish tissue

  • LMG-d6 internal standard solution

  • Acetonitrile

  • Ammonium acetate buffer (pH 4.5)

  • Methylene chloride

  • Sodium sulfate (anhydrous)

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.

  • Spike the sample with a known amount of LMG-d6 internal standard solution.

  • Add 10 mL of ammonium acetate buffer and 20 mL of acetonitrile.

  • Homogenize the mixture for 1-2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Decant the supernatant into a clean tube.

  • To the supernatant, add 20 mL of methylene chloride and shake vigorously for 1 minute for liquid-liquid extraction.

  • Centrifuge to separate the layers and collect the lower methylene chloride layer.

  • Pass the methylene chloride extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a small volume of mobile phase for SPE cleanup.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the final injection solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • The sample is now ready for LC-MS/MS analysis.

Visualizing the LMG-d6 Extraction Workflow

Extraction_Workflow start Homogenized Fish Tissue spike Spike with LMG-d6 start->spike extract Add Buffer and Acetonitrile, Homogenize and Centrifuge spike->extract supernatant Collect Supernatant extract->supernatant lle Liquid-Liquid Extraction with Methylene Chloride supernatant->lle collect_organic Collect Methylene Chloride Layer lle->collect_organic dry Dry with Sodium Sulfate collect_organic->dry evaporate1 Evaporate to Dryness dry->evaporate1 reconstitute1 Reconstitute for SPE evaporate1->reconstitute1 spe Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) reconstitute1->spe evaporate2 Evaporate Eluate to Dryness spe->evaporate2 reconstitute2 Reconstitute in Injection Solvent evaporate2->reconstitute2 end Analyze by LC-MS/MS reconstitute2->end

Caption: A workflow diagram for the extraction of LMG-d6 from fish tissue.

This technical support center provides a comprehensive guide to addressing low signal intensity of LMG-d6. By systematically working through the troubleshooting steps and optimizing your experimental parameters, you can improve the sensitivity and reliability of your analytical method.

References

reducing background noise in Leucomalachite Green-d6 chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucomalachite Green-d6 (LMG-d6) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and reduce background noise in their liquid chromatography-mass spectrometry (LC-MS) experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during LMG-d6 analysis.

Q1: Why is there high background noise across my entire LMG-d6 chromatogram?

High background noise that is consistent throughout the analytical run often points to a systemic source of contamination rather than an issue with a specific sample.

  • Mobile Phase Contamination : The most common cause is impurities in your solvents or additives.[1][2] Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[2][3] Contaminants can leach from plastic containers or be present in lower-grade reagents.[1] Mobile phase additives like formic acid or ammonium acetate should be LC-MS grade to minimize background interference.[1][2]

  • System Contamination : The LC-MS system itself can be a source of noise.[4][5] Contaminants can accumulate in the solvent lines, pump, autosampler, column, and ion source.[5][6] This is particularly common if ion-pairing reagents have been used previously, as they can adhere strongly to system components and cause long-term background issues.[4][6]

  • Incorrect MS Settings : An excessively high detector gain or an open mass filtering window (threshold) can amplify baseline noise.[7]

Q2: What should I do if I observe a specific, interfering peak at or near the retention time of LMG-d6?

An interfering peak suggests the presence of an isobaric compound (a molecule with the same nominal mass) that is co-eluting with your analyte.

  • Matrix Effects : Complex sample matrices, such as animal tissues, are a primary source of interference.[8][9] Endogenous compounds like phospholipids can co-extract with LMG-d6 and cause ion suppression or enhancement, which manifests as signal instability and background noise.[9]

  • Carryover : If a high-concentration sample was run previously, residual analyte from the injection port or column can appear in subsequent runs.[5]

  • Cross-Contamination : Contamination can be introduced during sample preparation from shared lab equipment or reagents.

Q3: How can I systematically determine the source of the background noise?

A logical, step-by-step approach is the best way to isolate the source of the noise.

  • Inject a Blank Solvent : Run a blank injection (using the same solvent as your sample diluent). If the noise is still present, the source is likely the LC-MS system or the mobile phase.

  • Check Mobile Phase : Prepare a fresh batch of mobile phase using high-purity solvents and additives from a different lot or supplier if possible.[1]

  • Systematic Flushing : If the noise persists, flush the entire LC system with a strong, appropriate solvent (e.g., a high percentage of isopropanol or acetonitrile) to remove contaminants.

  • Analyze a "Dummy" Sample : Prepare a blank matrix sample (e.g., tissue known to be free of the analyte) using the same extraction procedure. If the noise appears, the issue lies within the sample preparation steps (reagents or materials used).[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in LMG-d6 analysis?

Contamination can arise from multiple sources throughout the analytical workflow.[1] Key sources include:

  • Solvents and Reagents : Using non-LC-MS grade solvents, water, or additives.[2][10]

  • Sample Matrix : Complex biological samples like fish tissue contain numerous endogenous compounds that can interfere with the analysis.[8][9]

  • Lab Environment : Dust, phthalates from plasticware (e.g., pipette tips, tubes), and cleaning agents can introduce contaminants.

  • LC-MS System : Previous analyses, especially those using ion-pairing reagents like TFA, can leave residues that bleed into subsequent runs.[4][6]

Q2: How can I optimize my sample preparation to reduce matrix effects and background noise?

Effective sample preparation is crucial for removing interfering compounds before they enter the LC-MS system.[9][11]

  • Solid-Phase Extraction (SPE) : SPE is a highly effective cleanup technique. Using a mixed-mode or strong cation-exchange (SCX) cartridge can selectively retain LMG and LMG-d6 while washing away matrix components.[9][12]

  • Liquid-Liquid Extraction (LLE) : LLE can be used to partition LMG-d6 into an organic solvent, leaving many polar interferences behind in the aqueous phase. Adjusting the pH can improve the selectivity of the extraction.[9]

  • QuEChERS : The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach that combines salting-out extraction with dispersive SPE for cleanup and has been successfully applied to LMG analysis.[13][14]

Q3: What are the recommended mobile phases and additives for LMG-d6 analysis?

For reversed-phase LC-MS analysis of LMG and its deuterated standard, volatile mobile phase additives are essential.

  • Recommended Additives : Formic acid (0.1%) is widely used because it aids in the positive ionization of LMG and is volatile, making it compatible with mass spectrometry.[4][8][15] Ammonium acetate or ammonium formate can also be used as buffering agents.[1][14]

  • Additives to Avoid : Non-volatile buffers like phosphate should never be used with MS. Strong ion-pairing reagents like Trifluoroacetic Acid (TFA) should be avoided if possible.[4][16] While TFA can improve chromatography, it is known to cause significant ion suppression and can permanently contaminate the MS system, leading to high background noise.[4][6][16]

Data and Protocols

Quantitative Data Summary

The choice of sample preparation method significantly impacts analyte recovery and the reduction of matrix-related background noise. The following table summarizes typical performance data for different extraction techniques used in Malachite Green (MG) and Leucomalachite Green (LMG) analysis.

Sample Preparation MethodMatrixAnalyte(s)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Solid-Phase Extraction (SPE)FishMG, LMG, CV, LCV69 - 97Not Specified[12]
LC-MS/MS MethodRoasted Eel MeatMG, LMG90 - 1063.7 - 11[8]
Modified QuEChERSFish FilletMG, LMG95 - 107< 11.2[13]
Solid-Phase Extraction (PCX)FishMG, LMG, CV, LCV85.3 - 104.23.5 - 8.7[17]

CV: Crystal Violet, LCV: Leucocrystal Violet

Experimental Protocol Example: QuEChERS for Fish Tissue

This protocol is a representative example for the extraction and cleanup of fish tissue for LMG and LMG-d6 analysis, based on modified QuEChERS methods.[13][14]

  • Homogenization : Weigh 5 g of homogenized fish tissue into a 50 mL centrifuge tube.

  • Spiking : Add the LMG-d6 internal standard solution to the sample.

  • Extraction : Add 10 mL of acetonitrile and 5 mL of 1% acetic acid in water. Shake vigorously for 1 minute.

  • Salting-Out : Add magnesium sulfate and sodium acetate. Vortex immediately for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup : Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a primary secondary amine (PSA) sorbent and C18 sorbent. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation : Collect the supernatant, evaporate it to dryness under a gentle stream of nitrogen, and reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

LC-MS/MS Parameters

The following are typical starting parameters for the analysis of LMG and LMG-d6. Optimization is required for specific instrumentation.

  • LC Column : C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A : 0.1% Formic acid in water.[8]

  • Mobile Phase B : 0.1% Formic acid in methanol or acetonitrile.[8]

  • Flow Rate : 0.2 - 0.4 mL/min.[15]

  • Injection Volume : 5 - 10 µL.[8]

  • Ionization Mode : Electrospray Ionization Positive (ESI+).[18]

  • MS Mode : Multiple Reaction Monitoring (MRM).

  • Example MRM Transitions :

    • LMG : m/z 331 → 316, 239

    • LMG-d6 : m/z 337 → 244 (monitoring a unique fragment is crucial)

Visual Guides

Diagram 1: Troubleshooting Workflow for High Background Noise

G cluster_check Initial Checks cluster_system System & Mobile Phase Investigation cluster_sample Sample & Method Investigation start High Background Noise in LMG-d6 Chromatogram blank_inj Inject Blank Solvent (e.g., Methanol/Water) start->blank_inj noise_present Noise Persists? blank_inj->noise_present fresh_mp Prepare Fresh Mobile Phase noise_present->fresh_mp Yes matrix_blank Analyze Blank Matrix Extract noise_present->matrix_blank No flush_sys Flush LC System fresh_mp->flush_sys check_ms Review MS Settings (Gain, Threshold) flush_sys->check_ms resolved Noise Reduced/ Issue Resolved check_ms->resolved noise_in_matrix Noise Appears? matrix_blank->noise_in_matrix optimize_prep Optimize Sample Prep (e.g., SPE, LLE) noise_in_matrix->optimize_prep Yes check_reagents Check Prep Reagents for Contamination noise_in_matrix->check_reagents No optimize_prep->resolved check_reagents->resolved

Caption: A step-by-step workflow for diagnosing high background noise.

Diagram 2: Sources of Noise in LC-MS Analysis

G cluster_lc LC System cluster_sample Sample Preparation cluster_ms Mass Spectrometer center High Background Noise & Signal Instability solvents Mobile Phase Contamination solvents->center additives Impure Additives (e.g., non-MS grade acid) additives->center system_cont System Contamination (Pumps, Tubing) system_cont->center carryover Autosampler Carryover carryover->center matrix Matrix Effects (Phospholipids, etc.) matrix->center reagents Contaminated Extraction Reagents reagents->center plasticware Leaching from Plasticware plasticware->center ion_source Dirty Ion Source ion_source->center settings Incorrect Settings (Gain, Temperature) settings->center

Caption: Common sources contributing to background noise in LC-MS.

References

Technical Support Center: Troubleshooting Leucomalachite Green-d6 Calibration Curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Leucomalachite Green-d6 (LMG-d6). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analytical quantification of Leucomalachite Green (LMG) using its deuterated internal standard, LMG-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound (LMG-d6) is a stable isotope-labeled form of Leucomalachite Green. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), LMG-d6 is used as an internal standard. It is chemically identical to the analyte of interest (LMG) but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished from the native LMG by the mass spectrometer.

The primary purpose of using an internal standard like LMG-d6 is to correct for variations in sample preparation and instrument response. Since the internal standard is added at a known concentration to all samples, standards, and blanks, any loss of analyte during extraction and cleanup, or fluctuations in instrument performance, will affect both the analyte and the internal standard similarly. This allows for more accurate and precise quantification of LMG.

Q2: What are the typical causes of poor linearity in an LMG-d6 calibration curve?

Poor linearity in a calibration curve for LMG, using LMG-d6 as an internal standard, can stem from several factors:

  • Inaccurate Standard Preparation: Errors in the serial dilution of stock solutions can lead to non-linear responses. It is crucial to use calibrated pipettes and high-purity solvents.

  • Matrix Effects: The sample matrix (e.g., fish tissue, plasma) can contain components that interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.[1][2] This can disproportionately affect different concentration levels.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal and a non-linear response.

  • Contamination: Contamination of the analytical system or glassware with LMG can lead to a high background signal and affect the linearity, especially at lower concentrations.

Q3: How can I mitigate matrix effects in my LMG analysis?

Matrix effects are a significant challenge in the analysis of LMG in complex biological samples.[1] Here are some strategies to minimize their impact:

  • Effective Sample Cleanup: Employing robust sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help remove interfering matrix components.[3]

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed can help to compensate for matrix effects.[1]

  • Advanced LC-MS/MS Techniques: Techniques like Highly Selective Reaction Monitoring (H-SRM) can help to reduce chemical noise and improve the signal-to-noise ratio in complex matrices.[1] Online sample cleanup methods, such as TurboFlow technology, can also be employed to minimize matrix interference.[2]

Troubleshooting Guide

Issue 1: Poor Linearity (R² < 0.99) in the Calibration Curve
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate preparation of standards Re-prepare the calibration standards using freshly calibrated pipettes and high-purity solvents. Verify the concentration of the stock solution.Improved linearity of the calibration curve with an R² value > 0.99.
Matrix effects from the sample diluent Prepare calibration standards in a solvent that matches the final sample extract composition or in a blank matrix extract.The calibration curve should better reflect the response of the analyte in the presence of the sample matrix, leading to improved linearity.
Detector saturation at high concentrations Extend the calibration range to lower concentrations or dilute the high concentration standards.The upper end of the calibration curve should become linear.
Contamination of the LC-MS system Flush the LC system and mass spectrometer with appropriate cleaning solutions. Run blank injections to ensure the system is clean.Reduction in background noise and improved linearity, especially at the lower concentration end.
Issue 2: High Variability in LMG-d6 Response
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent addition of internal standard Ensure the internal standard is added precisely and consistently to all samples and standards using a calibrated pipette.The peak area of LMG-d6 should be consistent across all injections (within an acceptable %RSD).
Degradation of LMG-d6 Prepare fresh LMG-d6 working solutions. Store stock solutions in a dark, refrigerated environment. LMG can be sensitive to light and oxidation.A stable and consistent response from the LMG-d6 internal standard.
Variability in sample extraction Standardize the sample extraction procedure. Ensure consistent vortexing times, centrifugation speeds, and evaporation steps.Reduced variability in the recovery of both LMG and LMG-d6, leading to more precise results.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of LMG and LMG-d6 reference standards and dissolve in 1 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

  • Serial Dilutions: Prepare a series of calibration standards by serially diluting the working stock solution with the appropriate solvent (e.g., methanol or blank matrix extract). A typical concentration range for LMG analysis in fish tissue is 0.5 to 50 ng/mL.[1][4]

  • Internal Standard Spiking: Add a fixed concentration of LMG-d6 working solution to each calibration standard.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of LMG from fish tissue.

  • Homogenization: Homogenize 2 g of fish tissue with 10 mL of acetonitrile.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Extraction: Collect the supernatant and add the LMG-d6 internal standard.

  • SPE Column Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge with methanol followed by water.[5]

  • Sample Loading: Load the extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the LMG and LMG-d6 from the cartridge with a suitable elution solvent (e.g., methanol containing 5% ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Example Calibration Curve Data for LMG

LMG Concentration (ng/mL)LMG Peak AreaLMG-d6 Peak AreaResponse Ratio (LMG/LMG-d6)
0.51,25050,5000.025
1.02,60051,0000.051
5.013,00050,0000.260
10.025,50049,5000.515
25.063,00050,2001.255
50.0126,00049,8002.530

Table 2: Typical LC-MS/MS Parameters for LMG and LMG-d6 Analysis

ParameterValue
LC Column C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (LMG) m/z 331.2 -> 239.2
MRM Transition (LMG-d6) m/z 337.2 -> 244.2

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing sample Fish Tissue Sample homogenize Homogenize with Acetonitrile sample->homogenize spike Spike with LMG-d6 homogenize->spike centrifuge Centrifuge spike->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporate and Reconstitute spe->evaporate lcms LC-MS/MS System evaporate->lcms Inject Sample data Data Acquisition lcms->data calibration Generate Calibration Curve data->calibration quantify Quantify LMG Concentration calibration->quantify

Caption: A typical experimental workflow for the quantification of Leucomalachite Green in fish tissue.

References

Technical Support Center: Ensuring Reproducibility in Leucomalachite Green-d6 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leucomalachite Green-d6 (LMG-d6) quantification. This resource is designed for researchers, scientists, and drug development professionals to help ensure the reproducibility and accuracy of their experimental results. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during the quantification of LMG-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LMG-d6) and why is it used as an internal standard?

A1: Leucomalachite Green (LMG) is the reduced, colorless form of Malachite Green (MG), a triphenylmethane dye that has been used as an antifungal agent in aquaculture.[1][2][3] Due to concerns about its potential carcinogenicity, its use in food-producing animals is banned in many countries. LMG is the primary metabolite and residue found in fish tissue.[2][3][4] this compound (LMG-d6) is a deuterated form of LMG, meaning some hydrogen atoms have been replaced with deuterium. This makes it an ideal internal standard for quantification by mass spectrometry. It behaves almost identically to the non-deuterated LMG during sample extraction, cleanup, and chromatography, but it has a different mass, allowing it to be distinguished by the mass spectrometer. Using LMG-d6 as an internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of the quantification.

Q2: What are the most common analytical techniques for LMG-d6 quantification?

A2: The most common and reliable technique for the quantification of LMG and its internal standard LMG-d6 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6] This method offers high sensitivity and selectivity, which is crucial for detecting trace amounts of LMG in complex matrices such as fish tissue.[1] The LC separates LMG from other compounds in the sample, and the MS/MS provides specific detection and quantification based on the mass-to-charge ratio of the molecule and its fragments.

Q3: What are the critical quality control (QC) samples to include in an analytical run?

A3: A robust analytical run for LMG-d6 quantification should include the following QC samples:

  • Method Blank: A sample matrix without the analyte or internal standard that is processed through the entire analytical procedure to check for contamination.

  • Laboratory Fortified Blank (LFB) / Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of the analyte (LMG) and internal standard (LMG-d6) to assess the accuracy and precision of the method.[7]

  • Calibration Standards: A series of solutions with known concentrations of the analyte and a constant concentration of the internal standard, used to generate a calibration curve for quantification.

  • Matrix-Spiked Samples: A study sample to which a known amount of analyte has been added to evaluate matrix effects and recovery.

  • Duplicate Samples: Analyzing a sample in duplicate to assess the precision of the method.

Q4: What is a matrix effect and how can it impact my results?

A4: The matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting substances from the sample matrix.[8][9] In the context of LMG quantification, components of the sample (e.g., fats, proteins from fish tissue) can either suppress or enhance the ionization of LMG and LMG-d6 in the mass spectrometer's ion source.[9] This can lead to inaccurate quantification, either underestimating or overestimating the true concentration of the analyte. The use of a stable isotope-labeled internal standard like LMG-d6 is the most effective way to compensate for matrix effects, as it is similarly affected by the matrix as the target analyte.[10]

Troubleshooting Guides

Common Problems and Solutions in LMG-d6 Quantification
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample solvent incompatible with the mobile phase.4. Column overloading.1. Wash the column with a strong solvent, or replace the column if necessary.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry.3. Reconstitute the final sample extract in a solvent similar in composition to the initial mobile phase.4. Dilute the sample or inject a smaller volume.
Low or No Signal for LMG/LMG-d6 1. Instrument sensitivity issue (e.g., dirty ion source).2. Incorrect MS/MS transition parameters.3. Degradation of analyte or internal standard.4. Inefficient extraction or sample loss during preparation.1. Clean the ion source and perform instrument tuning and calibration.2. Verify the precursor and product ion masses and collision energies.3. Prepare fresh standards and check storage conditions.4. Review and optimize the sample preparation procedure. Check recovery with a spiked sample.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation technique.2. Instrument instability.3. Variable matrix effects between samples.4. Improper integration of chromatographic peaks.1. Ensure consistent and precise execution of all sample preparation steps.2. Check for fluctuations in LC pressure and MS signal.3. Use a stable isotope-labeled internal standard (LMG-d6).[10] Ensure thorough sample homogenization.4. Review and consistently apply peak integration parameters.
Inaccurate Quantification (Poor Accuracy) 1. Inaccurate standard concentrations.2. Matrix effects not fully compensated by the internal standard.3. Calibration curve issues (non-linearity, incorrect range).4. Analyte degradation during sample processing.1. Prepare fresh calibration standards from a certified reference material.2. Optimize sample cleanup to remove interfering matrix components. Use matrix-matched calibration standards if necessary.3. Evaluate different weighting factors for the regression or use a narrower calibration range.4. Minimize sample processing time and keep samples cool.
Internal Standard (LMG-d6) Response is Low or Variable 1. Inaccurate spiking of the internal standard.2. Degradation of the internal standard.3. Ion suppression affecting the internal standard differently than the analyte.1. Verify the concentration and volume of the internal standard spiking solution.2. Check the stability and storage of the internal standard solution.3. While LMG-d6 is a good internal standard, significant differences in retention time with LMG due to chromatographic issues could lead to differential matrix effects. Ensure co-elution.

Experimental Protocols

Detailed Methodology for LMG Quantification in Fish Tissue by LC-MS/MS

This protocol is a generalized procedure and may require optimization for specific matrices and instrumentation.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative portion of the fish tissue (e.g., 5 g) until a uniform consistency is achieved.

  • Internal Standard Spiking: Spike the homogenized sample with a known amount of LMG-d6 internal standard solution.

  • Extraction: Add an extraction solvent, typically acetonitrile and a buffer solution (e.g., ammonium acetate buffer), to the sample.[1][2][3] Vortex or shake vigorously to ensure thorough mixing and extraction of the analytes.

  • Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.

  • Liquid-Liquid Partitioning (Optional): To further clean up the extract, a liquid-liquid partitioning step with a solvent like dichloromethane can be performed.[2][3]

  • Evaporation and Reconstitution: Evaporate the collected extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase.[1]

2. Solid-Phase Extraction (SPE) Cleanup

  • For complex matrices, an SPE cleanup step is often necessary to remove interfering substances.[5][6]

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a cation-exchange cartridge) with methanol and water.[1]

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution: Elute the analytes of interest (LMG and LMG-d6) with a stronger solvent.

  • Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or similar reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.[5][6]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for both LMG and LMG-d6 need to be monitored. These should be optimized on the specific instrument being used.

4. Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards.

  • Quantification: Determine the concentration of LMG in the samples by interpolating the analyte/internal standard peak area ratio from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spike Internal Standard Spiking (LMG-d6) Sample->Spike Extract Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Quantification & Reporting LCMS->Data

Caption: Experimental workflow for LMG-d6 quantification.

troubleshooting_workflow start Problem Encountered (e.g., Poor Reproducibility) check_is Check Internal Standard (LMG-d6) Response & Area Consistency start->check_is is_ok IS Response OK? check_is->is_ok check_cal Review Calibration Curve (Linearity, R²) is_ok->check_cal Yes investigate_prep Review Sample Preparation Procedure is_ok->investigate_prep No cal_ok Calibration OK? check_cal->cal_ok check_qc Examine QC Samples (Accuracy, Precision) cal_ok->check_qc Yes reprepare_standards Prepare Fresh Standards & Re-run Calibration cal_ok->reprepare_standards No qc_ok QCs within Acceptance Criteria? check_qc->qc_ok investigate_matrix Investigate Matrix Effects qc_ok->investigate_matrix No resolve Problem Resolved qc_ok->resolve Yes investigate_matrix->investigate_prep investigate_instrument Check Instrument Performance (Tuning, Calibration) investigate_prep->investigate_instrument reprocess_data Re-process Data (Check Integration) investigate_instrument->reprocess_data reprepare_standards->check_cal reprocess_data->resolve

Caption: Troubleshooting workflow for LMG-d6 quantification.

References

Validation & Comparative

Validation of Analytical Methods for Malachite Green and its Metabolite Using Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the application of Leucomalachite Green-d6 in the sensitive detection of malachite green residues.

In the realm of analytical chemistry, particularly within drug development and food safety, the validation of analytical methods is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of analytical methodologies for the detection of Malachite Green (MG), a synthetic dye with antimicrobial and antiparasitic properties, and its primary metabolite, Leucomalachite Green (LMG). Due to concerns over its potential carcinogenicity, the use of MG in aquaculture is prohibited in many countries, necessitating sensitive and robust detection methods.[1][2][3] The use of an isotope-labeled internal standard, specifically this compound (LMG-d6), is a cornerstone of modern analytical approaches, offering enhanced precision and accuracy.[4][5]

This guide will delve into the performance of various analytical techniques, present detailed experimental protocols, and provide a visual representation of the analytical workflow.

Comparative Performance of Analytical Methods

The detection of Malachite Green and Leucomalachite Green is predominantly accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][4][6] Other methods, such as High-Performance Liquid Chromatography with visible detection (HPLC-Vis), have also been employed, often involving a post-column oxidation step to convert LMG to the chromophoric MG.[2][7][8] However, LC-MS/MS offers the advantage of simultaneous detection of both analytes without the need for such derivatization.[4]

Here, we summarize the performance characteristics of validated LC-MS/MS methods utilizing this compound as an internal standard.

ParameterMethodMatrixLinearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
Linearity LC-MS/MSRoasted Eel0.05 - 8.0 µg/kg----[4]
LC/MS/MSSalmon5 - 500 pg injected----[6]
LC-MS/MSWater0.2 - 5 µg/L----[9]
LC-MS/MSFish0.5 - 100 ng/g----[5]
LC-MS/MSSalmon0.5 - 50 ng/mL----[3]
LOD LC/MS/MSSalmon-0.1 ng/g---[6]
LC-MS/MSWater-0.001 ng/L---[9]
LC-MS/MSRoasted Eel-MG: 0.004 µg/kg, LMG: 0.02 µg/kg---[4]
LOQ LC/MS/MSSalmon--0.3 ng/g--[6]
LC/MS/MSFish--0.5 ng/g--[5]
Recovery LC-MS/MSRoasted Eel---90 - 106-[4]
LC/MS/MSSalmon---LMG: 81, MG: 98-[6]
LC-MS/MSWater---93.6 - 107.5-[9]
LC/MS/MSFish---96 - 109-[5]
LC-MS/MSSalmon---Excellent-[3]
Precision LC-MS/MSRoasted Eel----3.7 - 11[4]
LC/MS/MSSalmon----MG: <6, LMG: ~12[6]
LC-MS/MSWater----3.7 - 9.3[9]
LC/MS/MSFish----1.7 - 4.5[5]

Experimental Protocols

A validated analytical method requires a meticulously documented protocol. Below are detailed methodologies for the key experiments cited in the performance comparison.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is a representative example for the extraction of MG and LMG from fish tissue.

  • Homogenization: Weigh 5.00 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound (LMG-d6) internal standard solution.[4]

  • Extraction: Add 1 mL of 0.25 g/L hydroxylamine hydrochloride, 1 mL of 0.05 M p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.[4]

  • Homogenization & Centrifugation: Homogenize the sample for 2 minutes and then centrifuge at 3000 rpm for 3 minutes.[4]

  • Supernatant Collection: Collect the supernatant.

  • Re-extraction: Re-extract the tissue pellet with an additional 20 mL of acetonitrile, homogenize, and centrifuge again.

  • Supernatant Combination: Combine the supernatants.

  • Solid-Phase Extraction (SPE):

    • Condition a strong cation-exchange (SCX) SPE cartridge.[10]

    • Load the combined supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes (MG and LMG) with an appropriate solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[6]

LC-MS/MS Instrumentation and Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of MG and LMG.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in the positive ion electrospray ionization (ESI+) mode.[4][10]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for the quantification and confirmation of the analytes.[6][10] Specific precursor-to-product ion transitions for MG, LMG, and LMG-d6 are monitored.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical method validation process for Malachite Green and Leucomalachite Green using this compound.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis Homogenization Sample Homogenization Spiking Internal Standard Spiking (LMG-d6) Homogenization->Spiking Extraction Solvent Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Linearity Linearity & Range LOD_LOQ LOD & LOQ Accuracy Accuracy (Recovery) Precision Precision (RSD%) Specificity Specificity Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Report Final Report Data_Processing->Report Metabolic_Pathway MG Malachite Green (MG) (Chromic Form) LMG Leucomalachite Green (LMG) (Leuco Form) MG->LMG Metabolic Reduction (in vivo) LMG->MG Oxidation (e.g., post-column)

References

A Comparative Guide to Leucomalachite Green-d6 and Leucomalachite Green-d5 as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the analytical realm, particularly in the monitoring of malachite green and its primary metabolite, leucomalachite green, in various matrices, the use of isotopically labeled internal standards is crucial for accurate quantification. Among the available options, Leucomalachite Green-d6 (LMG-d6) and Leucomalachite Green-d5 (LMG-d5) are two commonly employed deuterated analogues. This guide provides a detailed comparison of these two internal standards, supported by experimental data from published literature, to assist researchers, scientists, and drug development professionals in selecting the appropriate standard for their applications.

Performance Comparison

ParameterThis compoundLeucomalachite Green-d5Reference
Application Determination of malachite green and leucomalachite green in broiled eels and other fish products.Determination of malachite green, leucomalachite green, crystal violet, and leucocrystal violet in fish and shrimp.[1]
Recovery 93.6%80.3% (in shrimp)[1][2]
Repeatability (RSD) 4.4%Not explicitly stated for LMG-d5, but the overall method precision (intermediate precision) for LMG was 71.8% recovery with an associated precision.[1][2]
Within-Laboratory Reproducibility (RSD) 5.1%Not explicitly stated.[1]

Note: The recovery and precision values are method-dependent and can vary based on the sample matrix, extraction procedure, and instrumentation. The data presented here is for comparative purposes based on the cited literature.

Experimental Protocols

Detailed methodologies for analytical procedures utilizing LMG-d6 and LMG-d5 are outlined below. These protocols are based on validated methods from scientific publications.

Experimental Protocol Using this compound

This protocol is adapted from a method for the analysis of malachite green and leucomalachite green in broiled eels.[1]

1. Sample Preparation:

  • Weigh 5 g of homogenized eel sample into a centrifuge tube.
  • Add a known amount of LMG-d6 internal standard solution.
  • Add 20 mL of acetonitrile and 10 mL of a citric acid/disodium hydrogen phosphate buffer solution.
  • Homogenize the sample for 1 minute.
  • Add 5 g of sodium chloride and centrifuge.
  • Collect the acetonitrile (upper) layer.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Dry the acetonitrile extract with anhydrous sodium sulfate.
  • Apply the extract to a C18 SPE cartridge followed by a strongly acidic cation exchange SPE cartridge.
  • Wash the cartridges with appropriate solvents.
  • Elute the analytes from the cation exchange cartridge with a mixture of methanol and ammonium hydroxide.

3. LC-MS/MS Analysis:

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.
  • Inject the sample into an LC-MS/MS system.
  • LC Conditions:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
  • MS/MS Conditions:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for leucomalachite green and LMG-d6.

Experimental Protocol Using Leucomalachite Green-d5

This protocol is based on a method for the simultaneous analysis of multiple triphenylmethane dyes in fish and shrimp.[2]

1. Sample Preparation:

  • Weigh 2 g of homogenized fish or shrimp tissue into a centrifuge tube.
  • Add a known amount of LMG-d5 internal standard solution.
  • Add 10 mL of acetonitrile and 5 mL of a citrate buffer.
  • Homogenize and centrifuge the sample.
  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Purify the extract using a strong cation-exchange (SCX) SPE cartridge.
  • Wash the cartridge to remove interferences.
  • Elute the analytes with a suitable solvent mixture.

3. LC-MS/MS Analysis:

  • Evaporate the eluate and reconstitute the residue in the initial mobile phase.
  • Analyze the sample using an LC-MS/MS system.
  • LC Conditions:
  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
  • MS/MS Conditions:
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Monitoring: Multiple Reaction Monitoring (MRM) of the transitions for leucomalachite green and LMG-d5.

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the logical workflows.

experimental_workflow_d6 cluster_prep Sample Preparation (LMG-d6) cluster_spe SPE Cleanup cluster_analysis LC-MS/MS Analysis sample Homogenized Eel Sample (5g) add_is Add LMG-d6 Internal Standard sample->add_is add_solvents Add Acetonitrile & Buffer add_is->add_solvents homogenize Homogenize add_solvents->homogenize add_salt Add NaCl & Centrifuge homogenize->add_salt collect_supernatant Collect Acetonitrile Layer add_salt->collect_supernatant dry Dry with Na2SO4 collect_supernatant->dry load_spe Load onto C18 & SCX SPE dry->load_spe elute Elute Analytes load_spe->elute reconstitute Evaporate & Reconstitute elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Experimental Workflow for LMG-d6.

experimental_workflow_d5 cluster_prep Sample Preparation (LMG-d5) cluster_spe SPE Cleanup cluster_analysis LC-MS/MS Analysis sample Homogenized Tissue Sample (2g) add_is Add LMG-d5 Internal Standard sample->add_is add_solvents Add Acetonitrile & Citrate Buffer add_is->add_solvents homogenize Homogenize & Centrifuge add_solvents->homogenize collect_supernatant Collect Supernatant homogenize->collect_supernatant load_spe Load onto SCX SPE collect_supernatant->load_spe elute Elute Analytes load_spe->elute reconstitute Evaporate & Reconstitute elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Experimental Workflow for LMG-d5.

Conclusion

Both this compound and Leucomalachite Green-d5 are effective internal standards for the quantification of leucomalachite green by LC-MS/MS. The choice between the two may depend on several factors, including commercial availability, cost, and the specific requirements of the analytical method, such as the need to analyze for other deuterated analytes that might cause isobaric interference.

The presented data indicates that both standards can yield high recovery and good precision.[1][2] The slightly higher number of deuterium atoms in LMG-d6 provides a greater mass difference from the native analyte, which can be advantageous in minimizing potential spectral overlap, although with modern high-resolution mass spectrometers, this is often a minor concern.

Ultimately, the selection of the internal standard should be based on a thorough method validation that demonstrates its suitability for the specific matrix and analytical conditions. Both LMG-d6 and LMG-d5 have been proven to be reliable choices in published methods.

References

The Role of Leucomalachite Green-d6 in Ensuring Accuracy and Precision in Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The accurate and precise quantification of malachite green (MG) and its primary metabolite, leucomalachite green (LMG), in food products is critical due to the potential health risks associated with their residues. Leucomalachite Green-d6 (LMG-d6), a deuterated analog of LMG, has emerged as a widely used internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure the reliability of these analyses. This guide provides an objective comparison of the performance of LMG-d6 with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategies.

Performance of this compound in Residue Analysis

The use of an internal standard is crucial in residue analysis to compensate for the loss of analyte during sample preparation and to correct for matrix effects in the analytical instrument. An ideal internal standard should have similar chemical and physical properties to the analyte of interest but be distinguishable by the detector. LMG-d6 fulfills these criteria for the analysis of LMG and MG.

Numerous studies have validated the use of LMG-d6, demonstrating excellent accuracy (recovery) and precision (repeatability). The data presented in Table 1 summarizes the performance characteristics of analytical methods employing LMG-d6 for the determination of MG and LMG in various fish products.

Table 1: Performance of Analytical Methods Using this compound

AnalyteMatrixFortification Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Malachite Green (MG)Roasted Eel1958.2
29211
5909.1
Leucomalachite Green (LMG)Roasted Eel11063.7
21024.8
51016.5
Malachite Green (MG)Broiled EelNot Specified99.22.2 (repeatability), 3.5 (reproducibility)
Leucomalachite Green (LMG)Broiled EelNot Specified93.64.4 (repeatability), 5.1 (reproducibility)
Malachite Green (MG)Fish1964.5
101013.2
501092.8
Leucomalachite Green (LMG)Fish1983.9
101032.5
501071.7

Data compiled from multiple sources.[1][2][3]

The high recovery rates, consistently close to 100%, indicate the accuracy of the methods, while the low RSD values demonstrate their high precision.[1][2][3]

Comparison with Other Internal Standards

While LMG-d6 is a prevalent choice, other deuterated and non-deuterated compounds have been utilized as internal standards in MG and LMG analysis. Table 2 provides a comparison of LMG-d6 with other commonly used internal standards.

Table 2: Comparison of Internal Standards for Malachite Green and Leucomalachite Green Analysis

Internal StandardAnalyte(s)Rationale for UseReported Performance
This compound (LMG-d6) MG, LMGStructurally and chemically very similar to LMG, co-elutes closely.High accuracy and precision as demonstrated in numerous studies.[1][2][3]
Malachite Green-d5 (MG-d5) MG, LMGStructurally similar to MG. Used in conjunction with LMG-d6 in some methods.[2][3]Good performance reported, often used to quantify MG directly.
Leucocrystal Violet-d6 (LCV-d6) MG, LMG, Crystal Violet, Leucocrystal VioletUsed in multi-residue methods that include crystal violet and its metabolite.Effective in multi-analyte methods, though may have slight differences in extraction efficiency and ionization compared to LMG.
Brilliant Green (BG) MG, LMGA structurally related triphenylmethane dye.Used as an instrumental standard in some studies.[4]

The choice of internal standard often depends on the specific scope of the analysis. For methods focused solely on MG and LMG, LMG-d6 is an excellent choice due to its close chemical match to the primary metabolite.[1][2][3] For multi-residue methods that include other triphenylmethane dyes, a suite of deuterated standards, including LMG-d6 and others like MG-d5 and LCV-d6, may be more appropriate.

Experimental Protocols

The following is a generalized experimental protocol for the determination of MG and LMG residues in fish tissue using LMG-d6 as an internal standard, based on common methodologies.[1][3]

1. Sample Preparation and Extraction:

  • Homogenize 5 grams of fish tissue.

  • Spike the sample with a known amount of LMG-d6 internal standard solution.

  • Add extraction solvent (e.g., acetonitrile) and buffer solution (e.g., ammonium acetate buffer).

  • Homogenize the mixture and centrifuge to separate the solid and liquid phases.

  • Collect the supernatant (the acetonitrile layer).

2. Clean-up:

  • The extract may be subjected to a clean-up step to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent (e.g., C18 or a strong cation exchange column).[2]

  • The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water, often with additives like formic acid or ammonium acetate to improve peak shape and ionization.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for MG, LMG, and LMG-d6.

The workflow for this analytical process is illustrated in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis homogenization Homogenization of Fish Tissue spiking Spiking with LMG-d6 homogenization->spiking extraction Extraction with Acetonitrile/Buffer spiking->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe evaporation Evaporation & Reconstitution spe->evaporation lcmsms LC-MS/MS Analysis evaporation->lcmsms

Experimental workflow for MG and LMG residue analysis.

Conclusion

The data overwhelmingly supports the use of this compound as a highly effective internal standard for the accurate and precise determination of malachite green and leucomalachite green residues in various food matrices, particularly in fish. Its chemical similarity to the target analyte, LMG, ensures reliable correction for analytical variability, leading to high-quality, defensible data. While other internal standards have their applications, especially in multi-residue methods, LMG-d6 remains a gold standard for focused MG and LMG analysis. Researchers and drug development professionals can confidently employ methods utilizing LMG-d6 to meet stringent regulatory requirements and ensure the safety of food products.

References

Comparative Analysis of Leucomalachite Green-d6 Recovery in Spiked Samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of recovery studies for Leucomalachite Green-d6 (LMG-d6), a deuterated internal standard used in the quantification of Leucomalachite Green (LMG) and Malachite Green (MG) residues in various sample matrices. The data presented here is crucial for researchers, scientists, and drug development professionals to evaluate and select appropriate analytical methodologies for the detection of these residues, which are of significant concern in food safety.

Data on Recovery Studies

The following table summarizes the recovery data for LMG in spiked samples from various studies. While specific recovery data for LMG-d6 is not always reported, the use of a deuterated internal standard like LMG-d6 is a standard practice to ensure the accuracy and reliability of the reported recovery values for the target analyte (LMG). The recovery of the analyte is often corrected using the recovery of the internal standard.

Analytical MethodSample MatrixSpiking ConcentrationReported Recovery (%)Reference
LC-MS/MSRoasted Eel MeatNot Specified90–106[1]
LC-MS/MS with TurboFlowShrimp50 ng/kg and 500 ng/kgNot explicitly stated for LMG, but method shows improved signal-to-noise and reduction in ion suppression[2]
LC-MS/MSSalmon1 ng/g81[3]
LC-MS/MSFish Fillet2 ng/g95-107[4]
LC-MS/MSShrimp2.0 µg/kg80.3[5]

Experimental Protocols

The methodologies employed in these recovery studies generally involve sample extraction, cleanup, and subsequent analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Extraction and Cleanup

A common approach for the extraction of LMG from tissue samples involves the following steps:

  • Homogenization: The sample (e.g., fish tissue) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is extracted with an organic solvent, typically acetonitrile, often in the presence of a buffer solution such as ammonium acetate.[1][6] For instance, one method involves adding 50 μL of a 1-μg/mL solution of d6-LMG as an internal standard to 5.00 g of homogenized roasted eel meat, followed by the addition of hydroxylamine hydrochloride, p-toluenesulfonic acid, ammonium acetate buffer, and acetonitrile.[1]

  • Cleanup: The extract undergoes a cleanup procedure to remove interfering matrix components. This is frequently achieved using Solid-Phase Extraction (SPE) with cartridges like strong cation-exchange (SCX) or C18.[3][5] Another technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an extraction and cleanup step.[4]

LC-MS/MS Analysis

The cleaned-up extract is then analyzed by LC-MS/MS. This technique provides high sensitivity and selectivity for the detection and quantification of LMG.

  • Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of LMG. The mobile phase typically consists of a mixture of acetonitrile and water with additives like formic acid or ammonium acetate to improve ionization.[3][6]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used, operating in the positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM), which enhances the specificity of the analysis.[7]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a recovery study of Leucomalachite Green in spiked samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Spiked Sample (e.g., Fish Tissue) Homogenization Homogenization Sample->Homogenization Spiking Spiking with LMG-d6 Homogenization->Spiking Extraction Liquid-Liquid or QuEChERS Extraction Spiking->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Data Data Acquisition (MRM) LCMS->Data Quantification Quantification Data->Quantification Recovery Recovery Calculation Quantification->Recovery

Caption: General workflow for LMG-d6 recovery studies.

This guide highlights the common methodologies and recovery rates for LMG in spiked samples, providing a valuable resource for researchers in the field. The use of deuterated internal standards like LMG-d6 is a critical component of these analytical methods, ensuring the accuracy and reliability of the results.

References

Performance Evaluation of Analytical Methods Utilizing Leucomalachite Green-d6 for the Quantification of Malachite Green and its Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods employing Leucomalachite Green-d6 (LMG-d6) as an internal standard for the detection and quantification of Malachite Green (MG) and its primary metabolite, Leucomalachite Green (LMG). The use of deuterated internal standards like LMG-d6 is a critical component in robust analytical methodologies, particularly in complex matrices such as fish and aquaculture products, where they compensate for matrix effects and variations in sample preparation and instrument response.

Comparative Analysis of Method Performance

The performance of an analytical method is paramount for accurate and reliable results. The limit of detection (LOD) and limit of quantification (LOQ) are key indicators of a method's sensitivity. The following table summarizes the LOD and LOQ values achieved by various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Malachite Green and Leucomalachite Green, utilizing LMG-d6 as an internal standard.

AnalyteMatrixMethodLODLOQReference
Malachite Green (MG)SalmonLC-MS/MS0.1 ng/g-[1]
Leucomalachite Green (LMG)SalmonLC-MS/MS0.1 ng/g-[1]
MG and LMGRoasted EelLC-MS/MS< 0.5 µg/kg-[2]
MG and LMGFishLC-MS/MS-0.5 ng/g[3]
MG and LMGSalmon MuscleLC-APCI-MS0.15 µg/kg (sum of MG+LMG)-[4]
MG and LMGCarp MuscleLC-Vis/Fluorescence-0.025 mg/L[5]

Note: ng/g is equivalent to µg/kg. The values presented are for the target analytes (MG and LMG), with LMG-d6 used as an internal standard to ensure accuracy.

Experimental Protocol: Determination of Malachite Green and Leucomalachite Green in Fish Tissue by LC-MS/MS

This section details a representative experimental protocol for the extraction and analysis of MG and LMG from fish tissue, employing LMG-d6 as an internal standard. This method is a common approach in food safety and environmental monitoring.[1][2][3]

1. Sample Preparation and Extraction:

  • Homogenization: A representative 5-gram sample of fish tissue is homogenized.

  • Internal Standard Spiking: A known concentration of this compound (LMG-d6) internal standard solution is added to the homogenized sample.

  • Extraction: The analytes are extracted from the tissue using an extraction solution, typically a mixture of acetonitrile and a buffer solution (e.g., ammonium acetate buffer).[2] This step is often followed by vortexing and centrifugation to separate the liquid extract from the solid tissue matrix.[3]

  • Solid-Phase Extraction (SPE) Cleanup: The supernatant is passed through an SPE cartridge (e.g., C18 or cation exchange) to remove interfering matrix components.[1][3] The analytes of interest are retained on the SPE sorbent.

  • Elution: The analytes (MG, LMG, and LMG-d6) are eluted from the SPE cartridge with a suitable solvent, such as acetonitrile.[1]

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. Separation of MG, LMG, and the internal standard is typically achieved on a C18 reversed-phase column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[1]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. Detection is performed in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[3] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure high selectivity and sensitivity.

Workflow for LOD and LOQ Determination

The following diagram illustrates the typical workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.

LOD_LOQ_Workflow cluster_prep Method Development & Validation cluster_calc Calculation cluster_determine Determination A Prepare Blank Matrix Samples C Analyze Replicates of Blank and Spiked Samples A->C B Prepare Spiked Samples at Low Concentrations B->C D Calculate Standard Deviation (SD) of Blank Response C->D E Determine Signal-to-Noise (S/N) Ratio C->E F LOD = 3.3 * (SD of Blank / Slope of Calibration Curve) or S/N ≈ 3 D->F G LOQ = 10 * (SD of Blank / Slope of Calibration Curve) or S/N ≈ 10 D->G E->F E->G

Caption: Workflow for the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ).

Alternative Internal Standards and Methods

While LMG-d6 is a widely used and effective internal standard, other deuterated analogs such as Malachite Green-d5 (MG-d5) are also employed in similar analytical methods.[3] The choice of internal standard depends on the specific requirements of the assay and the availability of the standard.

Beyond LC-MS/MS, other analytical techniques have been used for the detection of malachite green and its metabolite, including High-Performance Liquid Chromatography with UV-Vis or fluorescence detection.[6] However, LC-MS/MS is generally preferred due to its superior sensitivity, selectivity, and ability to provide structural confirmation.[2] The use of an appropriate internal standard like LMG-d6 is crucial in any of these methods to ensure the accuracy and reliability of the quantitative results.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Leucomalachite Green-d6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Leucomalachite Green (LMG) and its deuterated internal standard, Leucomalachite Green-d6 (LMG-d6), is critical. Solid-Phase Extraction (SPE) is a widely adopted technique for the cleanup and concentration of these analytes from complex matrices prior to chromatographic analysis. The choice of SPE cartridge is paramount to achieving high recovery, minimizing matrix effects, and ensuring reliable results. This guide provides a comparative overview of different SPE cartridges used for LMG-d6 extraction, supported by experimental data from various studies.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is dependent on the physicochemical properties of the analyte and the nature of the sample matrix. For Leucomalachite Green, which is a weakly basic compound, various types of SPE sorbents have been successfully employed, including reversed-phase, ion-exchange, and mixed-mode cartridges. The following table summarizes the performance of different SPE cartridges for the extraction of Leucomalachite Green, as reported in several studies. While this data provides valuable insights, it is important to note that the results are from different experiments and may not be directly comparable due to variations in matrices and analytical conditions.

SPE Cartridge TypeSorbent ChemistryMatrixRecovery Rate of LMGKey Findings
Oasis MCX Mixed-Mode Cation ExchangeRoasted Eel Meat90-106%[1]Excellent linearity and reproducibility were achieved with this method.[1]
C18 Reversed-PhaseSalmon81%[2]A simple and rapid method with good recoveries for multiple aquatic species.[2]
SCX Strong Cation ExchangeShrimp80.3%[3][4]Suitable for the simultaneous analysis of Malachite Green and Crystal Violet and their leuco forms.[3][4]
Florisil Normal Phase (Magnesium Silicate)Natural WatersNot QuantifiedEffective for the adsorption of Malachite Green, suggesting potential for LMG with method modification.[5][6]
Clean Screen® DAU Mixed-ModeSeafoodNot specifiedA simple SPE method was developed for various synthetic dyes.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are the experimental protocols for the key SPE cartridges mentioned.

Oasis MCX Cartridge Protocol[1]
  • Conditioning: The cartridge (60 mg, 3 cc) is conditioned with 3 mL of acetonitrile, followed by 3 mL of 2% (v/v) formic acid in water.

  • Sample Loading: The sample extract is loaded onto the cartridge at a flow rate of approximately 0.2 mL/min.

  • Washing: The cartridge is washed with 2 mL of 2:98 (v/v) formic acid-acetonitrile, followed by 6 mL of acetonitrile.

  • Elution: The analytes are eluted with 4 mL of 5:95 (v/v) 5 M ammonium acetate (pH 7)–methanol.

C18 Cartridge Protocol[2]
  • Extraction: Homogenized tissue is extracted with a perchloric acid–acetonitrile solution.

  • Cleanup: The extract is passed through a chemically bonded octadecyl C18 SPE column.

  • Elution: The compounds of interest are eluted with acetonitrile.

Strong Cation-Exchange (SCX) Cartridge Protocol[3][4]
  • Extraction: Samples are extracted with a citrate buffer/acetonitrile solution.

  • Purification: The extracts are purified on a strong cation-exchange (SCX) solid-phase extraction cartridge.

  • Elution: While specific elution details for LMG-d6 were not provided in the cited text, elution from SCX cartridges often involves a high salt concentration or a solvent mixture containing a counter-ion. For other applications, an elution solvent of methanol containing 1% triethylamine and 0.5% formic acid has been used.

Experimental Workflow for LMG-d6 Extraction

The following diagram illustrates a general experimental workflow for the extraction of this compound from a biological matrix using solid-phase extraction.

References

A Comparative Guide to Internal Standards for Leucomalachite Green Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of leucomalachite green (LMG), the primary metabolite of the banned veterinary drug malachite green, is critical for ensuring food safety. The use of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to correct for matrix effects and variations during sample preparation and injection. This guide provides a comprehensive comparison of internal standards for LMG analysis, focusing on the industry-standard use of stable isotope-labeled analogs and presenting supporting experimental data from various studies.

The Gold Standard: Isotope-Labeled Internal Standards

The consensus in the scientific community is that a stable isotope-labeled (SIL) version of the analyte is the most suitable internal standard for quantitative mass spectrometry.[1] For leucomalachite green analysis, deuterated LMG (d-LMG), such as LMG-d5 or LMG-d6, is the overwhelmingly preferred choice.[1][2][3] These standards are chemically identical to LMG, ensuring they co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This co-behavior allows for effective compensation of matrix-induced signal suppression or enhancement, leading to higher accuracy and precision.

While structural analogs could theoretically be used, they are less ideal as their chromatographic behavior and ionization efficiency may differ significantly from the analyte of interest, leading to inaccurate quantification. The search for validated methods employing non-deuterated structural analogs as internal standards for LMG analysis did not yield any widely accepted alternatives, underscoring the superiority of SIL standards.

Performance Comparison of Deuterated Leucomalachite Green Internal Standards

The following table summarizes the performance of deuterated LMG internal standards in various studies for the analysis of LMG in different matrices.

Internal StandardMatrixRecovery (%)Linearity (r²)RSD (%)LOD/LOQ (µg/kg)Reference
LMG-d6Roasted Eel90 - 106> 0.993.7 - 11LOQ: < 0.5[4]
LMG-d6Broiled Eel93.6Not Reported4.4 (repeatability), 5.1 (reproducibility)Not Reported[1][2]
LMG-d6Fish (Crucian Carp)96 - 109Not Reported1.7 - 4.5LOQ: 0.5 (ng/g)[3]
Deuterated LMGWater93.6 - 107.50.99913.7 - 9.3LOD: 0.001 (ng/L)[5]
Isotopic Internal StandardsSalmon85 (LMG)Not Reported1.3 (LMG)Not Reported[6]
LMG-d5Fish and ShrimpNot ReportedNot ReportedNot ReportedCCα: 0.161, CCβ: 0.218[7][8]

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; CCα: Decision Limit; CCβ: Detection Capability. Note that ng/g is equivalent to µg/kg.

Experimental Protocols

The following are representative experimental protocols for the analysis of leucomalachite green using a deuterated internal standard.

Protocol 1: Analysis of LMG in Roasted Eel[4]
  • Sample Preparation:

    • Homogenize 5.00 g of roasted eel meat.

    • Spike with 50 µL of a 1 µg/mL solution of d6-LMG.

    • Add 1 mL of 0.25 g/L hydroxylamine hydrochloride, 1 mL of 0.05 M p-toluenesulfonic acid, 2 mL of 0.1 M ammonium acetate buffer (pH 4.5), and 40 mL of acetonitrile.

    • Homogenize for 2 minutes and centrifuge.

    • Collect the supernatant and re-extract the meat with 20 mL of acetonitrile.

    • Combine the supernatants for further cleanup.

  • LC-MS/MS Conditions:

    • Details on the specific LC column, mobile phases, and MS parameters can be found in the referenced publication. The method utilized a triple-quadrupole mass spectrometer in highly selective reaction monitoring (H-SRM) mode.

Protocol 2: Analysis of LMG in Broiled Eel[1][2]
  • Sample Preparation:

    • Extract spiked samples with acetonitrile and a citric acid/disodium hydrogen phosphate buffer solution.

    • Perform a salting-out step with sodium chloride.

    • Dry the acetonitrile layer over anhydrous sodium sulfate.

    • Purify the extract using C18 and strongly acidic cation exchange solid-phase extraction (SPE) columns.

  • LC-MS/MS Conditions:

    • The final determination is carried out by LC-MS/MS using the internal standard method with deuterated LMG (LMG-d6).

Analytical Workflow and Logic

The following diagrams illustrate the typical experimental workflow and the logical basis for using a stable isotope-labeled internal standard in LMG analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with Deuterated LMG (d-LMG) Sample->Spike Extraction Extraction Spike->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

Caption: A typical experimental workflow for the analysis of leucomalachite green using an internal standard.

logic_diagram A_Prep Losses during Sample Prep A_Inject Injection Variability A_Prep->A_Inject IS_Prep Losses during Sample Prep A_Ion Matrix Effects (Ion Suppression/Enhancement) A_Inject->A_Ion IS_Inject Injection Variability A_Signal Analyte Signal A_Ion->A_Signal IS_Ion Matrix Effects (Ion Suppression/Enhancement) A_Ion->IS_Ion Similar Effects Ratio Ratio (Analyte Signal / IS Signal) = Accurate Quantification A_Signal->Ratio IS_Prep->IS_Inject IS_Inject->IS_Ion IS_Signal IS Signal IS_Ion->IS_Signal IS_Signal->Ratio

Caption: The rationale for using a stable isotope-labeled internal standard to ensure accurate quantification.

Conclusion

For the reliable and accurate quantification of leucomalachite green in various matrices, the use of a deuterated internal standard, such as LMG-d5 or LMG-d6, is the universally accepted and scientifically validated approach. These internal standards effectively compensate for analytical variability, particularly matrix effects, which is crucial for low-level residue analysis. The data presented from multiple studies consistently demonstrate high recovery and precision when using deuterated LMG, solidifying its position as the gold standard for this application. Researchers and analytical scientists should prioritize the use of stable isotope-labeled internal standards to ensure the integrity and accuracy of their leucomalachite green analysis.

References

A Comparative Guide to Analytical Methods for Malachite Green and Leucomalachite Green Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of malachite green (MG) and its primary metabolite, leucomalachite green (LMG), in aquaculture products. The selection of an appropriate analytical method is critical for ensuring food safety and regulatory compliance. This document outlines the performance of commonly employed techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA)—supported by experimental data to aid in method selection and cross-validation.

Executive Summary

Malachite green is an effective but prohibited antifungal and antiparasitic agent in aquaculture due to concerns about its carcinogenicity. Its metabolite, leucomalachite green, persists in fish and shrimp tissues for extended periods, making the sensitive and accurate detection of both compounds essential. LC-MS/MS is considered the gold-standard confirmatory method due to its high selectivity and sensitivity. ELISA offers a high-throughput screening alternative. This guide presents a comparative analysis of these methods.

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of LC-MS/MS and ELISA for the detection of malachite green and leucomalachite green based on published validation studies.

ParameterLC-MS/MSELISA
Limit of Detection (LOD) 0.004 - 0.44 µg/kg[1][2]0.1 µg/kg[3]
Limit of Quantification (LOQ) 0.01 - 0.5 µg/kg[1][2]0.3 µg/kg[3]
Recovery 77% - 113%[1]~73%[3]
Precision (RSD%) < 15%[1]5% - 10% (day-to-day reproducibility)[3]
Analysis Time per Sample ~20-30 minutes~2-3 hours (for a 96-well plate)
Specificity High (based on mass-to-charge ratio)Can be subject to cross-reactivity
Confirmation Capability YesNo (screening only)

Experimental Workflows

A generalized workflow for the cross-validation of analytical methods for MG and LMG is depicted below. This process ensures that a screening method (like ELISA) is performing comparably to a confirmatory method (like LC-MS/MS).

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison cluster_3 Validation & Reporting start Homogenized Fish/Shrimp Tissue Samples extraction Solvent Extraction (e.g., Acetonitrile, Buffers) start->extraction cleanup Solid-Phase Extraction (SPE) (e.g., C18, SCX) extraction->cleanup lcms LC-MS/MS Analysis (Confirmatory Method) cleanup->lcms elisa ELISA Analysis (Screening Method) cleanup->elisa quant_lcms Quantification of MG and LMG (LC-MS/MS) lcms->quant_lcms quant_elisa Quantification of Total MG/LMG (ELISA) elisa->quant_elisa comparison Statistical Comparison (e.g., Correlation, Bland-Altman) quant_lcms->comparison quant_elisa->comparison validation Method Validation Report (Accuracy, Precision, Linearity) comparison->validation conclusion Conclusion on Method Comparability validation->conclusion

Cross-validation workflow for MG and LMG analysis.

Experimental Protocols

LC-MS/MS Method for Malachite Green and Leucomalachite Green

This protocol is a representative method for the confirmatory analysis of MG and LMG in fish tissue.

a. Sample Preparation

  • Homogenization: Weigh 5 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 5 mL of ammonium acetate buffer and 20 mL of acetonitrile. Homogenize for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Liquid-Liquid Partitioning: Transfer the supernatant to a separatory funnel containing 50 mL of dichloromethane and 100 mL of water. Shake vigorously and allow the layers to separate.

  • Collection: Collect the lower dichloromethane layer and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase.

b. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MG transition: m/z 329 → 313

    • LMG transition: m/z 331 → 239

ELISA Method for Total Malachite Green and Leucomalachite Green

This protocol outlines a general procedure for a competitive ELISA, a common format for small molecule detection.

a. Sample Preparation

  • Homogenization: Weigh 1 g of homogenized fish tissue into a 15 mL centrifuge tube.

  • Extraction: Add 5 mL of extraction solution (typically a buffered organic solvent mixture provided in the kit). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Take an aliquot of the supernatant and dilute it with the assay buffer provided in the kit.

b. ELISA Procedure

  • Standard and Sample Addition: Add 50 µL of standards, controls, and diluted samples to the respective wells of the antibody-coated microtiter plate.

  • Enzyme Conjugate Addition: Add 50 µL of the enzyme-conjugated MG/LMG to each well. Mix gently.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Washing: Wash the plate 3-5 times with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the substrate solution (e.g., TMB) to each well.

  • Incubation: Incubate for 15-30 minutes in the dark.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The concentration is inversely proportional to the signal.

Conclusion

The choice between LC-MS/MS and ELISA for the analysis of malachite green and leucomalachite green depends on the specific requirements of the laboratory.

  • LC-MS/MS is the definitive method for confirmation and accurate quantification, offering high sensitivity and specificity. It is essential for regulatory purposes and for verifying results from screening methods.

  • ELISA serves as a valuable high-throughput screening tool, allowing for the rapid analysis of a large number of samples. It is a cost-effective method for monitoring and surveillance programs.

For a robust analytical strategy, it is recommended to use ELISA for initial screening of samples, followed by LC-MS/MS confirmation of any presumptive positive results. This approach leverages the strengths of both techniques, ensuring both efficiency and accuracy in the detection of these banned substances in aquaculture products.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Leucomalachite Green-d6, a substance suspected of causing genetic defects and cancer, and known to be very toxic to aquatic life.[1][2] Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is harmful if swallowed and is an environmental hazard, requiring careful handling to prevent release into the environment.[1][3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[1]

  • Skin Protection: Use protective gloves and impervious clothing.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a full-face respirator.[1]

In Case of a Spill:

  • Minor Spills: Remove all sources of ignition. Clean up spills immediately using dry methods to avoid generating dust. Place the spilled material into a suitable, labeled container for hazardous waste disposal.[3]

  • Major Spills: Evacuate the area immediately. Alert emergency responders and inform them of the nature of the hazard.[3]

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[3]

  • Segregation and Collection:

    • Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, environmental hazard).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide them with the safety data sheet (SDS) for this compound.

Advanced Degradation and Disposal Methods

For laboratories equipped to treat their chemical waste, several advanced methods have been shown to be effective in degrading malachite green, a closely related compound. These methods can be adapted for the treatment of this compound waste streams, particularly aqueous solutions.

Quantitative Data on Malachite Green Degradation

Degradation MethodReagents/CatalystInitial ConcentrationpHReaction TimeDegradation Efficiency
UV/H₂O₂10 mM H₂O₂10 mg/L6.060 min100%
UV/H₂O₂/Fe²⁺ (Fenton-like)10 mM H₂O₂, 2.5 mg/L Fe²⁺10 mg/L3.030 min100%[4]
Photocatalysis (LaFeO₃)LaFeO₃ nanostructure10 PPM-80 min~82%
Photocatalysis (TiO₂)TiO₂20 ppm7.0360 min60.02%[5]
Photocatalysis (Fe₃O₄@SiO₂@TiO₂)Fe₃O₄@SiO₂@TiO₂ nanoparticles--120 min95.1%[6]
AdsorptionZeolite, Oyster Shell Powder, Humic Acid---Effective removal[7]

Experimental Protocols for Degradation

Protocol 1: UV/H₂O₂ Oxidation

  • Preparation: In a suitable reaction vessel, dilute the aqueous this compound waste to a concentration of approximately 10 mg/L. Adjust the pH of the solution to 6.0 using dilute acid or base.

  • Reagent Addition: Add 30% hydrogen peroxide to achieve a final concentration of 10 mM.

  • Initiation: Place the reaction vessel under a UV lamp.

  • Reaction: Irradiate the solution for 60 minutes, ensuring continuous mixing.

  • Verification: After 60 minutes, take an aliquot and analyze for the absence of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, LC-MS).

  • Disposal: Once complete degradation is confirmed, the treated solution can be disposed of in accordance with local regulations for non-hazardous aqueous waste.

Protocol 2: UV/H₂O₂/Fe²⁺ (Fenton-like) Oxidation

  • Preparation: Dilute the aqueous this compound waste to a concentration of 10 mg/L. Adjust the pH of the solution to 3.0.

  • Reagent Addition: Add 30% hydrogen peroxide to a final concentration of 10 mM and a solution of ferrous sulfate (FeSO₄) to a final concentration of 2.5 mg/L Fe²⁺.

  • Initiation: Place the reaction vessel under a UV lamp.

  • Reaction: Irradiate the solution for 30 minutes with continuous mixing.

  • Verification: Analyze an aliquot of the solution to confirm the complete degradation of this compound.

  • Disposal: Neutralize the pH of the treated solution and dispose of it as per local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_onsite On-Site Handling cluster_offsite Disposal Options Collect Collect Waste in Labeled Container Store Store in Secure Hazardous Waste Area Collect->Store Spill Spill Response Collect->Spill EHS Contact EHS for Professional Disposal Store->EHS Treat On-Site Treatment (Advanced Methods) Store->Treat PPE Wear Appropriate PPE PPE->Collect FinalDisposal Final Disposal (Landfill/Incineration) EHS->FinalDisposal Treat->FinalDisposal

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Leucomalachite Green-d6

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

In the dynamic landscape of scientific research and drug development, the paramount importance of laboratory safety cannot be overstated. This document provides essential, immediate safety and logistical information for the handling of Leucomalachite Green-d6, a derivative of Malachite Green, which is suspected of causing cancer. The following procedural guidance is designed to be a preferred resource for researchers, scientists, and drug development professionals, fostering a culture of safety and building trust through value-added information beyond the product itself.

Personal Protective Equipment (PPE): A Multi-faceted Defense

The cornerstone of safe handling for this compound is the consistent and correct use of Personal Protective Equipment. Engineering controls, such as ensuring adequate ventilation and working within a fume hood, are the first line of defense[1][2]. However, appropriate PPE is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment for Routine Handling of this compound

Body PartRecommended ProtectionStandard/SpecificationNotes
Eyes/Face Safety glasses with side-shields or tightly fitting safety goggles[3][4].EN 166 (EU) or NIOSH (US) approved[4].A face shield may be necessary for splash hazards[5].
Skin Chemical resistant gloves (e.g., PVC)[3]. Impervious clothing, overalls, or a lab coat should be worn[3][4]. A P.V.C. apron is also recommended[3].Select gloves tested to a relevant standard (e.g., EN 374, US F739)[3].Glove suitability depends on the frequency and duration of contact, chemical resistance of the material, and glove thickness[3]. Contaminated gloves must be replaced and disposed of properly[2][3].
Respiratory A particulate respirator is recommended[3].Use a NIOSH/MSHA approved respirator[6].If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used[4].

It is critical to wash hands thoroughly after handling the substance and before breaks, as well as at the end of the workday[2]. The application of a non-perfumed moisturizer is also recommended after using gloves[3].

Procedural Guidance for Safe Handling and Storage

Adherence to strict operational protocols is crucial to prevent contamination and ensure a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation of dust[3].

  • Work under a chemical fume hood[2].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[2][4].

  • Avoid dust formation[1][3].

Storage:

  • Store in a tightly closed, suitable container, such as polyethylene or polypropylene[3].

  • Keep in a dry, cool, and well-ventilated place[4].

  • The substance is light- and air-sensitive[3].

  • Store locked up[1].

Emergency Protocols: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is vital.

Spill Response:

For minor spills, the area should be evacuated of all ignition sources. Spills should be cleaned up immediately using dry clean-up procedures to avoid generating dust. The spilled material should be placed in a suitable, labeled container for waste disposal[3]. For major spills, personnel should be alerted, and emergency responders notified[3].

Spill_Response_Workflow cluster_Initial_Actions Immediate Actions cluster_Spill_Size Spill Classification cluster_Minor_Spill_Response Minor Spill Protocol cluster_Major_Spill_Response Major Spill Protocol Spill This compound Spill Occurs Evacuate Evacuate Immediate Area & Remove Ignition Sources Spill->Evacuate Assess Assess Spill Size Evacuate->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Contained Major_Spill Major Spill Assess->Major_Spill Large or Uncontained Don_PPE_Minor Don Appropriate PPE Minor_Spill->Don_PPE_Minor Alert_Major Alert Others & Notify Emergency Responders Major_Spill->Alert_Major Contain_Minor Contain Spill with Inert Material Don_PPE_Minor->Contain_Minor Cleanup_Minor Clean Up Using Dry Methods (Avoid Dust) Contain_Minor->Cleanup_Minor Dispose_Minor Place in Labeled Hazardous Waste Container Cleanup_Minor->Dispose_Minor Secure_Area Secure and Ventilate Area (if safe) Alert_Major->Secure_Area Await_Response Await Professional Response Team Secure_Area->Await_Response

Caption: Workflow for responding to a this compound spill.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention[3].

  • Skin Contact: Remove contaminated clothing immediately. Flush skin and hair with running water and soap, if available. Seek medical attention if irritation occurs[3].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][4].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1][4].

Disposal Plan: Environmental Responsibility

This compound is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment[3]. Therefore, it must be disposed of as hazardous waste.

Table 2: Disposal Guidelines for this compound

Waste TypeDisposal ProcedureRegulatory Compliance
Unused Material May be recycled if uncontaminated. Otherwise, consult with a licensed professional waste disposal service.All waste must be handled in accordance with local, state, and federal regulations[3].
Contaminated Materials (PPE, cleaning supplies) Place in a suitable, labeled container for hazardous waste disposal. Puncture containers to prevent re-use[3].Adhere to local, state, and federal waste disposal requirements[3].
Wash Water Do not allow wash water from cleaning equipment to enter drains. Collect all wash water for treatment before disposal[3].Environmental release must be avoided[3][4].

By implementing these safety protocols, laboratories can ensure the well-being of their personnel while advancing critical research and development. This guide serves as a foundational document to be integrated into broader laboratory safety programs.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.